5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXUIQHDUVHEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619067 | |
| Record name | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109230-25-2 | |
| Record name | 5-Bromo-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1109230-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound built upon the 3,4-dihydroisoquinolin-1(2H)-one core scaffold. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and potential for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological significance of this compound, tailored for professionals in research and drug development.
Chemical Properties
A summary of the key chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| CAS Number | 1109230-25-2 | PubChem[1] |
| Melting Point | 180-183 °C | Amadis Chemical[2] |
| Boiling Point (Predicted) | 453.8±45.0 °C | |
| Density (Predicted) | 1.559 g/cm³ | |
| pKa (Predicted) | 14.34±0.20 | |
| Appearance | Pale-yellow to Yellow-brown Solid |
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the brominated ring, as well as two methylene groups of the dihydroisoquinolinone core. The chemical shifts and coupling patterns would be influenced by the bromine substituent and the lactam functionality.
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including those of the aromatic ring, the two methylene groups, and the carbonyl carbon of the lactam. The position of the bromine atom would deshield the carbon to which it is attached.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be a prominent feature, typically appearing in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as N-H stretching (if not fully substituted), would also be observed.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be devised based on established methods for the preparation of related 3,4-dihydroisoquinolin-1(2H)-ones. One common approach involves the cyclization of a suitably substituted N-phenethylacetamide derivative.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide
-
To a solution of 2-bromophenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude N-(2-(2-bromophenyl)ethyl)acetamide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To a cooled (0 °C) flask containing a Lewis acid catalyst (e.g., polyphosphoric acid or aluminum chloride), slowly add the N-(2-(2-bromophenyl)ethyl)acetamide (1.0 eq).
-
Heat the reaction mixture to a temperature typically between 80-120 °C for several hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash it with water, and dry it under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
While direct biological studies on this compound are limited in publicly available literature, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key component of several classes of enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.
Potential as a PARP Inhibitor Intermediate
PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Many potent PARP inhibitors feature a lactam-containing aromatic core that mimics the nicotinamide moiety of the NAD+ cofactor. The 3,4-dihydroisoquinolin-1(2H)-one structure serves as an effective pharmacophore for this purpose.
The following diagram illustrates the general mechanism of action of PARP inhibitors in the context of DNA repair:
Caption: General mechanism of PARP inhibition leading to synthetic lethality.
Potential as a PRMT5 Inhibitor Intermediate
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a critical role in gene regulation, RNA splicing, and cell proliferation. Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target. Recent studies have identified 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective PRMT5 inhibitors.
The following diagram illustrates a simplified workflow for the discovery of PRMT5 inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold:
Caption: Workflow for the discovery of PRMT5 inhibitors.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules, particularly in the fields of oncology and neuroscience. While detailed experimental data for this specific compound is not extensively documented in public literature, its structural relationship to known PARP and PRMT5 inhibitors highlights its importance for further investigation. The synthetic strategies and potential biological roles outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and therapeutic applications of this and related isoquinolinone derivatives. Further research is warranted to fully characterize this compound and unlock its potential in medicinal chemistry.
References
A Comprehensive Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
CAS Number: 1109230-25-2
This technical guide provides an in-depth overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of significant interest to researchers and professionals in drug development. The document outlines its chemical and physical properties, provides detailed synthetic approaches, and explores its potential biological activities, with a focus on its emerging role as a scaffold for enzyme inhibitors.
Chemical and Physical Properties
This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one core structure. The introduction of a bromine atom at the 5-position significantly influences its chemical reactivity and biological interactions.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1109230-25-2 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one | [1] |
| Monoisotopic Mass | 224.97893 Da | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Experimental Protocols
General Synthetic Approach via Cross-Coupling and Cyclization
A versatile three-step method starting from 2-bromobenzoate precursors offers a plausible route to N-substituted this compound.[4]
Experimental Protocol:
-
Cross-Coupling: Ethyl 2,5-dibromobenzoate is subjected to a cross-coupling reaction with a suitable aminoethylating agent, such as potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. This step introduces the ethylamine side chain necessary for the subsequent cyclization.
-
Cyclization: The resulting (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamine undergoes a base-mediated intramolecular cyclization. This ring-closing step forms the core 3,4-dihydroisoquinolin-1(2H)-one structure.
-
Deprotection and Alkylation (Optional): The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed, followed by N-alkylation if N-substituted derivatives are desired.
Biological Activity and Therapeutic Potential
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] Recent studies have highlighted its potential as a core component in the design of inhibitors for enzymes involved in cancer therapy, particularly Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5).[6][7]
PARP Inhibition and DNA Damage Repair
PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs via the defective HR pathway results in cell death, a concept known as synthetic lethality.[8]
The 3,4-dihydroisoquinolin-1-one-4-carboxamide scaffold has been successfully designed to develop novel PARP inhibitors.[6] The core structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to bind to the active site of the enzyme and inhibit its activity.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for the synthesis of biologically active molecules. Its core scaffold is amenable to various synthetic transformations, allowing for the generation of diverse chemical libraries. The emerging role of its derivatives as potent inhibitors of key enzymes in cancer biology, such as PARP1, underscores its significance in modern drug discovery and development. Further research into the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs is warranted to fully explore their therapeutic potential.
References
- 1. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-bromo-3,4-dihydroisoquinolin-1(2H)-one: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This document delves into its molecular characteristics, potential therapeutic applications, and the experimental methodologies relevant to its synthesis and biological evaluation, with a particular focus on its role as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Molecular Attributes
This compound is characterized by a dihydroisoquinolinone core structure with a bromine substituent on the aromatic ring. This substitution pattern significantly influences its physicochemical properties and biological activity.
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 1109230-25-2 |
Therapeutic Potential: A Scaffold for PARP Inhibition
The 3,4-dihydroisoquinolin-1(2H)-one nucleus is recognized as a "privileged scaffold" in drug discovery, frequently appearing in compounds with diverse biological activities. Notably, this scaffold is a key component of several potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).[1]
The inhibition of PARP is a clinically validated strategy in oncology, especially for cancers harboring mutations in the BRCA1 or BRCA2 genes.[2] These tumors have a deficient homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into DSBs.[1] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a mechanism known as synthetic lethality.[2][3]
Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer
The following diagram illustrates the principle of synthetic lethality achieved by PARP inhibitors in cancer cells with defective homologous recombination.
Caption: PARP Inhibition Signaling Pathway in BRCA-Deficient Cancer.
Quantitative Data: Comparative Activity of PARP Inhibitors
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Olaparib | 1.4 | 1.0 | [4] |
| Rucaparib | - | - | - |
| Niraparib | - | - | [5] |
| Talazoparib | - | - | [3] |
| Venadaparib | 1.4 | 1.0 | [4] |
| AMXI-5001 | 5 | 0.05 | [4] |
| RP12146 | 0.6 | 0.5 | [4] |
Experimental Protocols
Synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one (A Representative Protocol)
This protocol describes the synthesis of a positional isomer and is provided as a representative example of the chemical methodology.[6]
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (DCM)
-
Methanesulfonic acid
-
Sodium azide
-
1.0 M aqueous sodium hydroxide
-
Saturated brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask at 0°C, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).
-
Sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).
-
Extract the aqueous phase with dichloromethane (1 x 100 mL).
-
Combine the organic phases and wash with saturated brine (1 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.
Logical Workflow for the Characterization of a Novel PARP Inhibitor
The following diagram outlines a typical workflow for the discovery and preclinical characterization of a novel PARP inhibitor based on the this compound scaffold.
Caption: Experimental Workflow for PARP Inhibitor Characterization.
This workflow begins with computational methods to identify promising candidates, followed by chemical synthesis and purification.[7] The synthesized compounds are then evaluated in vitro for their ability to inhibit PARP enzymes and their selective cytotoxicity towards cancer cells with DNA repair deficiencies. Mechanistic studies confirm the on-target effect. Promising candidates advance to in vivo studies to assess their pharmacokinetic properties and efficacy in animal models before further lead optimization.[7][8]
References
- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 5. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Structure Elucidation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public domains, this guide combines established synthetic methodologies with predicted spectroscopic data to serve as a practical reference for researchers.
Chemical Structure and Properties
This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, featuring a bromine substituent at the C-5 position of the aromatic ring.
| Identifier | Value |
| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one[1] |
| CAS Number | 1109230-25-2 |
| Molecular Formula | C₉H₈BrNO[1] |
| Molecular Weight | 226.07 g/mol [1] |
| Canonical SMILES | C1CNC(=O)C2=C1C(=CC=C2)Br[1] |
| InChI Key | LYXUIQHDUVHEMZ-UHFFFAOYSA-N[1] |
Synthesis a
A plausible and commonly employed method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is the Bischler-Napieralski reaction . This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide.[2][3][4][5]
The logical workflow for the synthesis and subsequent structure elucidation is outlined below.
Detailed Experimental Protocol (Proposed)
This protocol is based on the general principles of the Bischler-Napieralski reaction and may require optimization.
Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide
-
In a round-bottom flask, dissolve 2-(2-bromophenyl)ethan-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(2-bromophenyl)ethyl)acetamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Cyclization to this compound
-
To a solution of N-(2-(2-bromophenyl)ethyl)acetamide (1 equivalent) in a high-boiling point solvent like toluene or acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 equivalents) or polyphosphoric acid (PPA).[4][5]
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 1H | H-6 |
| ~ 7.40 | t | 1H | H-7 |
| ~ 7.20 | d | 1H | H-8 |
| ~ 6.50 | br s | 1H | N-H |
| ~ 3.55 | t | 2H | H-3 |
| ~ 3.00 | t | 2H | H-4 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165.0 | C-1 (C=O) |
| ~ 140.0 | C-8a |
| ~ 133.0 | C-7 |
| ~ 129.0 | C-6 |
| ~ 128.5 | C-4a |
| ~ 127.0 | C-8 |
| ~ 118.0 | C-5 (C-Br) |
| ~ 41.0 | C-3 |
| ~ 28.0 | C-4 |
The logical relationship for assigning the proton and carbon signals in the NMR spectra is depicted in the following diagram.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3200 | Medium, Broad | N-H Stretch (Amide) |
| ~ 3050 | Weak | C-H Stretch (Aromatic) |
| ~ 2950 | Weak | C-H Stretch (Aliphatic) |
| ~ 1660 | Strong | C=O Stretch (Amide) |
| ~ 1600, 1470 | Medium | C=C Stretch (Aromatic) |
| ~ 800 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Key Fragments
| m/z | Proposed Fragment |
| 225/227 | [M]⁺ (Molecular Ion) |
| 196/198 | [M - CO]⁺ |
| 146 | [M - Br]⁺ |
| 118 | [M - Br - CO]⁺ |
The fragmentation pattern is a key component of structure elucidation, and the proposed major fragmentation pathways are illustrated below.
Involvement in Signaling Pathways
While specific signaling pathway involvement for this compound is not extensively documented, the broader class of isoquinoline alkaloids is known to interact with various biological targets. Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been investigated for a range of biological activities, suggesting potential interactions with enzymes and receptors in various cellular signaling pathways. Further research is required to elucidate the specific biological functions of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and structure elucidation of this compound. By combining a plausible synthetic route with predicted spectroscopic data, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The presented data and methodologies can guide the experimental work required for the definitive characterization of this and related compounds.
References
- 1. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
An In-depth Technical Guide to the Spectroscopic Data of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the characterization and identification of this compound in a research and development setting.
Molecular Structure
IUPAC Name: 5-bromo-3,4-dihydro-2H-isoquinolin-1-one[1] Molecular Formula: C₉H₈BrNO[1] Molecular Weight: 226.07 g/mol [1] CAS Number: 1109230-25-2[1]
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.8 | d | 1H | Ar-H |
| ~ 7.6 - 7.4 | t | 1H | Ar-H |
| ~ 7.3 - 7.1 | d | 1H | Ar-H |
| ~ 6.5 - 6.0 | br s | 1H | N-H |
| ~ 3.6 - 3.4 | t | 2H | CH₂-N |
| ~ 3.1 - 2.9 | t | 2H | CH₂-Ar |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O |
| ~ 140 | Ar-C |
| ~ 135 | Ar-C |
| ~ 130 | Ar-C |
| ~ 128 | Ar-CH |
| ~ 126 | Ar-CH |
| ~ 120 | Ar-C-Br |
| ~ 40 | CH₂-N |
| ~ 28 | CH₂-Ar |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Medium, Broad | N-H Stretch |
| ~ 3050 | Weak | Ar C-H Stretch |
| ~ 2950 | Weak | Aliphatic C-H Stretch |
| ~ 1680 | Strong | C=O (Amide I) Stretch |
| ~ 1600, 1480 | Medium | Ar C=C Stretch |
| ~ 1100 | Medium | C-N Stretch |
| ~ 800 - 600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 225/227 | [M]⁺/ [M+2]⁺ isotopic pattern characteristic of a bromine-containing compound (approx. 1:1 ratio) |
| 196/198 | [M-CO]⁺ |
| 170/172 | [M-C₂H₃NO]⁺ |
| 116 | [M-Br-CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
-
Data Acquisition:
-
Use a standard EI voltage of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
In-Depth Technical Guide on the Solubility Profile of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility profile of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited publicly available experimental solubility data for this specific compound, this guide incorporates information on structurally related analogs to build a predictive solubility profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine the solubility of this compound in various solvents and conditions.
Core Physicochemical Properties
A compound's fundamental physicochemical properties are critical determinants of its solubility. The table below summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 180-183 °C | - |
| Boiling Point (Predicted) | 453.8 ± 45.0 °C | - |
| Density (Predicted) | 1.559 g/cm³ | - |
| pKa (Predicted) | 14.34 ± 0.20 | - |
| XLogP3-AA (Predicted) | 1.9 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
Solubility Profile
| Compound | Solvent | Solubility | Rationale/Source |
| This compound | Aqueous | Predicted to be low | The presence of the lipophilic bromo group and the largely nonpolar bicyclic core suggest poor water solubility. The predicted XLogP of 1.9 indicates a preference for lipophilic environments. |
| This compound | Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Predicted to be soluble | The overall lipophilic character of the molecule suggests good solubility in common organic solvents.[2] |
| 3,4-dihydroisoquinolin-1(2H)-one (Parent Compound) | Water | Insoluble | Described as weakly alkaline and does not dissolve in water.[3] |
| 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Aqueous | Predicted to have limited solubility | The calculated topological polar surface area is relatively low, which is consistent with limited aqueous solubility.[2] |
| 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Nonpolar and Moderately Polar Organic Solvents | Predicted to have enhanced solubility | The molecular feature profile suggests enhanced solubility in solvents like dichloromethane, chloroform, and ethyl acetate.[2] |
| Isoquinoline (Parent Aromatic Heterocycle) | Water | Poorly soluble | Crystallizes as platelets that have a low solubility in water.[4] |
| Isoquinoline (Parent Aromatic Heterocycle) | Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether) | Soluble | Dissolves well in common organic solvents.[4] |
| Isoquinoline (Parent Aromatic Heterocycle) | Dilute Acids | Soluble | Soluble in dilute acids due to the formation of the protonated derivative.[4] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, the following established experimental protocols are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial or flask.
-
Ensure that undissolved solid remains visible.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.
-
The time required to reach equilibrium should be determined by taking samples at various time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution. This can be achieved by:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.
-
Filtration: Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).
-
-
-
Quantification:
-
Carefully collect the supernatant or filtrate.
-
Dilute the sample with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the compound.
-
Determine the concentration of the compound in the saturated solution from the calibration curve.
-
Express the solubility in units such as mg/mL or µg/mL.
-
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It provides a measure of apparent solubility under non-equilibrium conditions.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.
-
The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
The mixture is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering caused by the formation of a precipitate using a nephelometer.
-
UV Spectroscopy: After filtration or centrifugation to remove the precipitate, measure the absorbance of the remaining dissolved compound using a UV plate reader at the compound's λmax.
-
-
Data Analysis:
-
The kinetic solubility is often reported as the concentration at which the signal (light scattering or UV absorbance) deviates from that of a clear solution, indicating the onset of precipitation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound.
References
The Rising Therapeutic Potential of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, leading to a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives, with a focus on their anticancer and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent anticancer activity through the inhibition of critical enzymes involved in cancer cell proliferation and survival, namely Poly(ADP-ribose) polymerase (PARP) and tankyrase.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality.
A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides has been designed and evaluated as PARP inhibitors.[1] The lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, along with its des-fluoro analog, has shown promising activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties when compared to the approved PARP inhibitor, Olaparib.[1]
Table 1: PARP Inhibitory Activity of 3,4-Dihydroisoquinol-1-one-4-carboxamide Derivatives [1]
| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) |
| 1a | 13 | 0.8 | 16.3 |
| 1b | 9.0 | 0.15 | 60.0 |
| 2 | 13.9 | 1.5 | 9.3 |
Note: While these compounds do not contain the 5-bromo substitution, they represent the therapeutic potential of the core scaffold as PARP inhibitors.
The inhibition of PARP1/2 disrupts the repair of single-strand DNA breaks (SSBs). In cells with intact homologous recombination (HR) pathways, these can be repaired. However, in HR-deficient cancer cells (e.g., with BRCA1/2 mutations), the accumulation of SSBs leads to double-strand breaks (DSBs) during replication, which cannot be effectively repaired, resulting in genomic instability and apoptosis.
Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target genes, which are often implicated in cancer cell proliferation.
The 3-aryl-5-substituted-isoquinolin-1-one scaffold has been identified as a potent inhibitor of tankyrases. A synthetic route to these compounds involves the Suzuki-Miyaura coupling of arylboronic acids to a 3-bromo-1-methoxy-5-nitro-isoquinoline intermediate, highlighting the utility of the 5-bromo substitution.
Table 2: Tankyrase Inhibitory Activity of 3-Aryl-5-substituted-isoquinolin-1-one Derivatives
| Compound | R | X | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| 3a | H | H | 250 | 100 |
| 3b | 4-F | H | 100 | 50 |
| 3c | 4-Cl | H | 50 | 25 |
| 4a | H | 5-Me | 50 | 25 |
| 4b | 4-F | 5-Me | 25 | 10 |
| 4c | 4-Cl | 5-Me | 10 | 5 |
Note: These compounds are derived from a 3-bromo-5-nitro precursor, demonstrating a synthetic strategy for 5-substituted analogs.
In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the formation of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase inhibitors stabilize Axin, a scaffold protein in this complex, thereby enhancing the degradation of β-catenin and inhibiting the transcription of Wnt target genes like c-Myc and Cyclin D1.
Neuroprotective Potential
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is also being explored for its neuroprotective effects. While specific data on 5-bromo derivatives in this context is limited, the general class of compounds shows promise in models of neurodegenerative diseases. Their mechanism of action is thought to involve the modulation of neurotransmitter systems and the inhibition of enzymes implicated in neuronal damage. Further research is warranted to explore the potential of this compound derivatives in treating conditions such as Alzheimer's and Parkinson's disease.
Experimental Protocols
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives
A general and efficient method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli–Cushman reaction.[2][3] This multicomponent reaction involves the condensation of a homophthalic anhydride with an imine, generated in situ from an aldehyde and an amine.
General Procedure for the Castagnoli–Cushman Reaction: [2]
-
A mixture of homophthalic anhydride (1.0 mmol), an appropriate aldehyde (1.0 mmol), and an amine (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane) is stirred at room temperature or heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
In Vitro PARP1 Inhibition Assay
The inhibitory activity of compounds against PARP1 can be determined using a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[4][5]
Protocol for PARP1 Chemiluminescent Assay: [4]
-
Plate Coating: A 96-well plate is coated with histone proteins and incubated.
-
Blocking: The wells are blocked to prevent non-specific binding.
-
Inhibitor Addition: Serial dilutions of the test compounds (and a positive control like Olaparib) are added to the wells.
-
Enzyme Reaction: A master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ is added to initiate the reaction. The plate is incubated for 1 hour at room temperature.
-
Detection: Streptavidin-HRP is added, which binds to the biotinylated PAR chains. After washing, a chemiluminescent substrate is added.
-
Data Acquisition: The chemiluminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.
Wnt/β-catenin Signaling Assay (TOP-Flash Reporter Assay)
The effect of compounds on the Wnt/β-catenin signaling pathway can be assessed using a luciferase reporter gene assay.[6][7]
Protocol for TOP-Flash Reporter Assay: [6]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds.
-
Wnt Stimulation: Wnt signaling can be activated by treating the cells with a Wnt ligand (e.g., Wnt3a conditioned medium) or an inhibitor of GSK3β (e.g., LiCl).
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are determined by plotting the normalized luciferase activity against the compound concentration.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently inhibit key enzymes such as PARP and tankyrase provides a strong rationale for their further investigation as anticancer agents. The bromine substituent at the 5-position serves as a valuable synthetic handle for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. While the exploration of their neuroprotective effects is still in its early stages, the inherent biological activity of the isoquinolinone scaffold suggests that this is a worthwhile avenue for future research. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary information to advance the discovery and development of this important class of molecules.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. researchgate.net [researchgate.net]
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a key synthetic intermediate in medicinal chemistry. The document details its synthesis, physicochemical properties, and its versatile applications in the construction of complex molecular architectures, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions are provided, alongside a summary of relevant quantitative data. Furthermore, this guide includes a visualization of the PARP-1 signaling pathway in DNA repair to provide a biological context for the application of molecules derived from this important scaffold.
Introduction
This compound is a heterocyclic organic compound featuring a dihydroisoquinolinone core functionalized with a bromine atom at the 5-position. This bromine atom serves as a versatile synthetic handle, enabling a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The rigid bicyclic structure of the dihydroisoquinolinone scaffold is a common feature in many biologically active natural products and synthetic molecules, making it a privileged scaffold in drug discovery. Its structural similarity to isoquinoline alkaloids, known for their neurological activity, has led to its use as a building block for central nervous system (CNS) agents.[1] A significant application of this intermediate is in the synthesis of potent enzyme inhibitors, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP), which are at the forefront of targeted cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 180-183 °C | [1] |
| CAS Number | 1109230-25-2 | [2] |
| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one | [2] |
Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be worn when handling this compound.
Synthesis of the Core Intermediate
The synthesis of this compound can be achieved through a multi-step sequence, often involving the formation of a β-phenylethylamine derivative followed by cyclization. A common strategy is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent.[3][4][5]
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the acylation of 2-(2-bromophenyl)ethanamine followed by an intramolecular Friedel-Crafts type cyclization.
Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide
To a solution of 2-(2-bromophenyl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane, is added triethylamine (1.2 eq). The mixture is cooled to 0 °C, and acetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-(2-(2-bromophenyl)ethyl)acetamide.
Step 2: Cyclization to this compound
The N-(2-(2-bromophenyl)ethyl)acetamide (1.0 eq) is treated with a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (Eaton's reagent) or another suitable cyclizing agent like polyphosphoric acid (PPA). The reaction mixture is heated, for instance at 80-100 °C, for several hours. After completion, the reaction is carefully quenched by pouring it onto ice and neutralized with a base, such as aqueous sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
Note: This is a representative protocol based on established chemical transformations. Specific reaction conditions may require optimization.
Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the dihydroisoquinolinone core is ideally positioned for derivatization using a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq) is placed in a reaction vessel. A degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the 5-aryl-3,4-dihydroisoquinolin-1(2H)-one derivative.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | High |
| 2 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85 |
| 3 | 5-Bromoindole | Arylboronic acid | Pd(OAc)₂/SPhos (0.5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | - |
Note: The data in this table is based on similar substrates and serves as a starting point for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1.0 eq), a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), a phosphine ligand (e.g., BrettPhos, 5 mol%), and a base such as K₃PO₄ (1.4 eq). The desired amine (1.2 eq) and a degassed solvent like t-BuOH are added. The vial is sealed and heated at a specified temperature (e.g., 100 °C) for several hours. After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Aryl Bromide | Aniline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 100 |
| 2 | Aryl Halide | Amine | BrettPhos Pd G4/BrettPhos (5) | K₃PO₄ | t-BuOH | 100 |
Note: These are general conditions and may require optimization for the specific substrate.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling of this compound
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or THF, are added a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst like CuI (5-10 mol%), and a base, typically an amine like triethylamine (2.0-3.0 eq). The terminal alkyne (1.1-1.5 eq) is then added, and the reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 93 |
| 2 | Bromide | Alkyne | Pd(PPh₃)₂Cl₂ (3) / CuI (10) | DIEA | DMF | RT | 80 |
Note: The data in this table is based on similar substrates and should be used as a guideline.
Application in Drug Development: PARP Inhibitors
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key component in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, play a crucial role in DNA repair, specifically in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[5][6][7] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[5]
Derivatives of this compound have been synthesized and evaluated as PARP-1 inhibitors.[6][8][9] The ability to easily diversify the 5-position of the scaffold allows for fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair pathway.
Caption: PARP-1 Signaling in Base Excision Repair.
This workflow illustrates how PARP-1 is activated by DNA single-strand breaks, leading to the synthesis of PAR chains which recruit other DNA repair proteins. PARP inhibitors, which can be synthesized from the this compound intermediate, block this process, leading to an accumulation of DNA damage.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its utility stems from the presence of a readily functionalizable bromine atom on a biologically relevant scaffold. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust platform for the synthesis of diverse libraries of compounds. The successful application of this intermediate in the development of PARP inhibitors highlights its importance in the ongoing search for novel and effective therapeutics, particularly in the field of oncology. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this key building block in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one: From Synthesis to its Role in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in modern medicinal chemistry. While the independent discovery of this compound is not extensively documented, its significance lies in its pivotal role as a precursor in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document details its synthesis, chemical properties, and its crucial contribution to the development of targeted cancer therapies.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and development of the PARP inhibitor Niraparib, a significant advancement in the treatment of certain cancers.[1] The core structure of 3,4-dihydroisoquinolin-1(2H)-one has been a subject of interest in medicinal chemistry due to its presence in various biologically active compounds.[2] However, the specific 5-bromo substituted variant gained prominence as a critical building block in the multi-step synthesis of Niraparib, an orally active PARP inhibitor that has shown efficacy in treating tumors with defective DNA repair mechanisms.[3]
The development of Niraparib, and consequently the methods to synthesize its core components, was driven by the need for effective therapies targeting cancers with mutations in BRCA1 and BRCA2 genes.[3] The synthesis of the 3-aryl-piperidine moiety of Niraparib, for which this compound serves as a key synthetic equivalent or precursor, was a focal point of extensive process development to enable large-scale production.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1109230-25-2 | [5] |
| Molecular Formula | C₉H₈BrNO | [5] |
| Molecular Weight | 226.07 g/mol | [5] |
| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one | [5] |
| Melting Point | 180-183°C | [6] |
| SMILES | C1CNC(=O)C2=C1C(=CC=C2)Br | [5] |
| InChI | InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is not typically reported as a standalone procedure but rather as part of the broader synthetic route to Niraparib. The following protocols are adapted from the process development literature for Niraparib, where the synthesis of the closely related 3-(4-bromophenyl)piperidine is detailed. The lactam (isoquinolinone) is a key intermediate or a related structure in these synthetic strategies.
Synthesis via Friedel-Crafts Acylation and Reductive Amination
A common approach to the core structure involves an initial Friedel-Crafts acylation followed by a series of transformations including reduction and cyclization.
Experimental Protocol:
-
Friedel-Crafts Acylation: Bromobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 4-(4-bromophenyl)-4-oxobutanoic acid.[4]
-
Reduction of the Ketone: The keto group is reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride (NaBH₄).
-
Lactonization and Amidation: The resulting hydroxy acid can be cyclized to the corresponding lactone, which is then opened and amidated using ammonia or an ammonia equivalent to form the lactam, this compound.
Quantitative Data (Representative):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | Bromobenzene, Succinic anhydride | AlCl₃ | Dichloromethane | 0 to rt | 85-95 |
| 2 | 4-(4-bromophenyl)-4-oxobutanoic acid | NaBH₄ | Methanol | 0 to rt | 90-98 |
| 3 | 4-(4-bromophenyl)-4-hydroxybutanoic acid | Thionyl chloride, then NH₄OH | Toluene | 80 | 75-85 |
Synthesis via Schmidt Rearrangement
An alternative approach involves the Schmidt rearrangement of a corresponding indanone.
Experimental Protocol:
-
Synthesis of 5-bromo-1-indanone: This starting material can be prepared through cyclization of 3-(4-bromophenyl)propanoic acid.
-
Schmidt Rearrangement: 5-bromo-1-indanone is treated with sodium azide in the presence of a strong acid, such as methanesulfonic acid, to induce rearrangement to 6-bromo-3,4-dihydro-2H-isoquinolin-1-one, a constitutional isomer of the target compound. A similar strategy starting from the appropriate isomer would yield the desired 5-bromo product.
Quantitative Data (Representative for the 6-bromo isomer):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 2 | 5-bromo-1-indanone | Sodium azide, Methanesulfonic acid | Dichloromethane | 0 to rt | 39 |
Role in Drug Development: Precursor to Niraparib
The primary significance of this compound lies in its role as a key intermediate for the synthesis of Niraparib. The lactam can be reduced to the corresponding 3-(4-bromophenyl)piperidine, which is a crucial fragment for the final assembly of the Niraparib molecule.
Caption: Synthetic relationship of this compound to Niraparib.
Mechanism of Action: PARP Inhibition
Niraparib, synthesized from the this compound scaffold, is a potent inhibitor of PARP-1 and PARP-2 enzymes. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.
Conclusion
This compound stands as a testament to the importance of key intermediates in the synthesis of complex and life-saving pharmaceuticals. While its individual discovery is not a standalone event, its role in the development of the PARP inhibitor Niraparib has solidified its place in the landscape of medicinal chemistry. The synthetic routes to this scaffold and its subsequent elaboration into a potent anti-cancer agent highlight the intricate and innovative strategies employed in modern drug discovery and development. Further exploration of derivatives of this core structure may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
potential therapeutic targets for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one analogs
An In-depth Technical Guide to the Therapeutic Targets of 3,4-Dihydroisoquinolin-1(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with a variety of biological targets. Analogs of this scaffold have been investigated for a range of therapeutic applications, most notably in oncology. This guide focuses on the primary therapeutic targets for these compounds, with a particular emphasis on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, a key mechanism in modern cancer therapy.
Primary Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)
The most prominent and well-validated therapeutic target for 3,4-dihydroisoquinolin-1(2H)-one analogs is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes are central to the cellular response to DNA damage.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, especially PARP1, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process recruits the necessary DNA repair machinery.[6]
PARP inhibitors, including those based on the dihydroisoquinolinone scaffold, are NAD+ mimetics that bind to the catalytic domain of PARP, preventing the synthesis of PAR.[2][3] This inhibition "traps" the PARP enzyme on the DNA at the site of damage.[7] The stalled replication fork at the site of an unrepaired SSB, now with PARP trapped on it, collapses and creates a more severe double-strand break (DSB).
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired. The accumulation of persistent DSBs triggers apoptosis and cell death. This selective killing of HR-deficient cancer cells while sparing healthy cells is a powerful therapeutic concept known as synthetic lethality .[6][8]
Signaling Pathway Diagram
The following diagram illustrates the role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Quantitative Data: In Vitro Activity of Analogs
Iterative synthesis and biological testing of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives have identified potent inhibitors of both PARP1 and PARP2. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected analogs, demonstrating the potential of this scaffold.[3]
| Compound ID | R¹ Substitution | Amide Moiety | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Index (PARP1/PARP2) |
| 3l | H | 4-piperidinyl-piperidine | 156 | 70.1 | 2.22 |
| 3aa | 7-Fluoro | 4-piperidinyl-piperidine | 32.5 | 13.9 | 2.34 |
| 3af | 7-Fluoro | 4-benzyl-piperazine | 112 | 2.8 | 40.0 |
| 3aj | 7-Fluoro | 4-(pyridin-2-yl)-piperazine | >1000 | 16.6 | >60.2 |
| Olaparib | (Reference) | - | 4.2 | 1.5 | 2.8 |
| Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[3] The study highlights compound 3af as a highly potent and selective PARP2 inhibitor and 3aj as having noteworthy PARP2 selectivity. |
Other Potential Therapeutic Targets
While PARP is the most extensively studied target, analogs of the broader (dihydro)isoquinoline class have been investigated for activity against other targets, suggesting wider therapeutic potential:
-
Tubulin Polymerization: Certain 1-phenyl-3,4-dihydroisoquinoline and 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been identified as inhibitors of tubulin polymerization, a mechanism used by several successful anticancer drugs.[9][10][11]
-
EZH2 and PRMT5: Dihydroisoquinolin-1(2H)-one derivatives have also been designed as inhibitors of epigenetic targets like Enhancer of Zeste Homolog 2 (EZH2) and Protein Arginine Methyltransferase 5 (PRMT5), which are implicated in various cancers, including non-Hodgkin's lymphoma.[12][13]
Experimental Protocols
Validating the activity of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one analogs requires robust biochemical and cell-based assays.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the discovery and validation of novel PARP inhibitors based on the dihydroisoquinolinone scaffold.
Protocol 1: Chemiluminescent PARP1 Inhibition Assay
This protocol is adapted from standard procedures used to determine the IC₅₀ of novel inhibitors against PARP1.[14][15]
Objective: To quantify the dose-dependent inhibition of PARP1 enzymatic activity by test compounds.
Materials:
-
Recombinant human PARP1 enzyme (e.g., BPS Bioscience #80551).
-
Histone-coated 96-well plates.
-
Biotinylated NAD+.
-
Test compounds (solubilized in DMSO).
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Chemiluminescent HRP substrate.
-
Assay buffer.
-
Luminometer plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound analogs) in assay buffer. Include a positive control (e.g., Olaparib) and a vehicle control (DMSO).
-
Enzyme Reaction: To a histone-coated 96-well plate, add the PARP1 enzyme, the test compound dilutions, and activated DNA.
-
Initiation: Initiate the enzymatic reaction by adding a mixture containing biotinylated NAD+. Incubate for 1 hour at room temperature. The enzyme will transfer biotinylated ADP-ribose units onto the immobilized histones.
-
Washing: Wash the plate multiple times to remove unreacted NAD+.
-
Detection: Add Streptavidin-HRP and incubate for 30 minutes. The streptavidin will bind to the biotinylated PAR chains on the histones.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Analysis: The luminescent signal is proportional to PARP1 activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Cytotoxicity Assay in BRCA-Deficient Cells
This protocol determines the selective cytotoxicity of PARP inhibitors in a cancer cell line with a deficient homologous recombination pathway.[8]
Objective: To assess the ability of test compounds to induce cell death, preferably in a BRCA-mutant cancer cell line versus a BRCA-wildtype line.
Materials:
-
BRCA1- or BRCA2-deficient human cancer cell line (e.g., MDA-MB-436, CAPAN-1).
-
Homologous recombination proficient cell line for comparison (e.g., MCF-7).
-
Complete cell culture medium.
-
Test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue).
-
384-well white, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density (e.g., 1,000-2,000 cells/well) into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Ensure each concentration is tested in triplicate.
-
Incubation: Continuously expose the cells to the compounds for 72-96 hours in a humidified incubator (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP content as an indicator of metabolically active, viable cells.
-
Data Acquisition: After a brief incubation, measure luminescence or fluorescence using a microplate reader.
-
Analysis: Normalize the results to vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition), demonstrating the compound's cytotoxic potency. Comparing results between the BRCA-deficient and proficient lines will reveal selectivity.
Conclusion and Future Directions
Analogs based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold are highly promising as inhibitors of PARP enzymes, representing a clinically validated strategy for cancer treatment. The structure-activity relationships derived from existing analogs show that modifications to the C4 and C7 positions can significantly modulate potency and selectivity.[3] Future research should focus on optimizing these compounds to enhance PARP1 selectivity and trapping efficiency, which are key determinants of clinical efficacy.[7] Furthermore, exploring the activity of this scaffold against other emerging oncology targets, such as epigenetic modulators, could broaden its therapeutic utility. Detailed preclinical evaluation, including ADME profiling and in vivo testing, will be critical for advancing the most promising candidates toward clinical development.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PARP assay kits [bioscience.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 5-Bromo-3,4-Dihydroisoquinolin-1(2H)-one: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The introduction of a bromine atom at the 5-position, yielding 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, provides a key functional handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on its emerging role as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthesis of the Brominated Isoquinolinone Core
While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, methods for the synthesis of its isomers and precursors are well-documented. These can be adapted to produce the target compound. A common strategy involves the synthesis of a brominated indanone followed by a Schmidt rearrangement.
Representative Experimental Protocol: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This protocol for the synthesis of the 6-bromo isomer can be conceptually adapted for the 5-bromo analogue by starting with the corresponding 4-bromo-1-indanone.
Materials:
-
5-Bromo-1-indanone
-
Dichloromethane (CH₂Cl₂)
-
Methanesulfonic acid (CH₃SO₃H)
-
Sodium azide (NaN₃)
-
1.0 M Sodium hydroxide (NaOH) aqueous solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).
-
At 0°C, sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).
-
Extract the aqueous phase with dichloromethane (1 x 100 mL).
-
Combine the organic phases and wash with saturated brine (1 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 3:1) to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one as a gray solid (0.45 g, 39% yield).[1]
Biological Activity and Therapeutic Potential
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for a wide range of biological activities, including as an antioomycete agent for plant disease management and as a core for histamine H3 receptor antagonists.[2] However, a significant and emerging area of interest is its application in the development of PARP inhibitors.
PARP Inhibition: A Key Target in Oncology
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer agents.[3]
The following table summarizes the PARP-1 inhibitory activity of various isoquinolinone derivatives, highlighting the potential of this scaffold.
| Compound ID | Structure | PARP-1 IC₅₀ (nM) | Reference |
| 5c | Fused isoquinolinone-naphthoquinone hybrid | 2.4 | [4] |
| 5d | Fused isoquinolinone-naphthoquinone hybrid | 4.8 | [4] |
| 12c | Quinazolinone-based derivative (bioisostere) | 30.38 | [5] |
| Olaparib | Reference PARP inhibitor | 27.89 | [5] |
Note: The structures for compounds 5c and 5d are complex fused systems with the isoquinolinone core and are detailed in the referenced publication.
The data clearly indicates that the isoquinolinone scaffold can be elaborated to produce highly potent PARP-1 inhibitors with nanomolar efficacy. The bromo-substituent on the 5-position of the core molecule of interest serves as a versatile point for the introduction of various functionalities to explore and optimize these interactions.
Signaling Pathway
The primary signaling pathway associated with the therapeutic potential of isoquinolinone-based PARP inhibitors is the DNA damage response pathway.
Caption: PARP-1 Inhibition Pathway.
In the presence of a DNA single-strand break, PARP-1 is recruited to the site of damage. Activated PARP-1 synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins. This assembly of the DNA repair complex leads to the successful repair of the single-strand break. This compound and its derivatives are hypothesized to act as inhibitors of PARP-1, preventing the synthesis of PAR chains and thereby disrupting the DNA repair process. In cancer cells with compromised alternative DNA repair pathways, this inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Experimental Workflows
The development of novel PARP inhibitors based on the this compound scaffold typically follows a structured workflow.
Caption: Drug Discovery Workflow.
The process begins with the selection of the this compound scaffold, followed by the synthesis of a library of derivatives, often by leveraging the reactivity of the bromine atom. These compounds are then screened for their ability to inhibit PARP-1. Promising hits undergo extensive structure-activity relationship studies to optimize their potency and selectivity. Further in vitro and in vivo evaluations, including ADMET profiling, are conducted to identify a lead candidate for preclinical development.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its emerging role in the design of potent PARP-1 inhibitors highlights its significance in modern medicinal chemistry. While direct biological data for the unsubstituted core molecule is limited in the current literature, the extensive research on its derivatives underscores its potential. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully exploit its therapeutic promise, particularly in the field of oncology. The synthetic accessibility and the strategic placement of the bromine atom for further functionalization make it an ideal starting point for the generation of diverse chemical libraries for screening against a variety of biological targets.
References
- 1. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1109230-25-2), a heterocyclic building block utilized in pharmaceutical research and organic synthesis. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.
Compound Identification and Properties
This compound is a solid organic compound.[1] Its core structure is a dihydroisoquinolinone moiety with a bromine substituent, making it a valuable intermediate for creating more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1109230-25-2 | [1][3] |
| Molecular Formula | C₉H₈BrNO | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] |
| Melting Point | 180-183°C | [2] |
| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one | [3] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. All personnel handling this chemical must be fully aware of its potential hazards, which are summarized from the Globally Harmonized System (GHS) classifications.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | pictogram | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | pictogram | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | pictogram | Warning |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | pictogram | Warning |
Source: Aggregated GHS information from multiple suppliers.[3]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[5][6]
-
Avoid breathing dust.[5] Use dry clean-up procedures and avoid generating dust.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
-
Keep containers securely sealed when not in use.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store locked up.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Caption: GHS pictogram for skin/eye irritation, acute toxicity, and respiratory irritation.
Experimental Protocol: General Handling in a Laboratory Setting
The following is a generalized protocol for handling this compound in a research laboratory, adapted from standard procedures for similar chemical solids.
Methodology:
-
Preparation:
-
Confirm the fume hood is functioning correctly.
-
Don all required PPE (nitrile gloves, safety goggles, lab coat).
-
Prepare all necessary glassware, reagents, and a calibrated balance inside the fume hood.
-
Place a spill kit and appropriate waste containers nearby.
-
-
Weighing and Dispensing:
-
Tare the balance with a suitable weighing vessel (e.g., a glass vial or weighing paper).
-
Carefully open the container of this compound. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing vessel.
-
Securely close the main container immediately after dispensing.
-
Record the exact weight.
-
-
Reaction Setup:
-
If dissolving, add the weighed solid to the reaction flask containing the solvent.
-
Use a magnetic stirrer or mechanical agitator to ensure proper mixing.
-
If the compound is to be added portion-wise to a reaction, do so slowly to control the reaction rate and temperature.
-
-
Post-Handling and Cleanup:
-
Decontaminate the spatula and any other equipment that came into contact with the chemical.
-
Wipe down the balance and the fume hood sash and surface with an appropriate solvent and then soapy water.
-
Dispose of contaminated materials (e.g., weighing paper, gloves) in the designated solid chemical waste container.
-
Wash hands thoroughly after removing gloves.
-
Caption: General workflow for safely handling the compound in a laboratory.
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding eyelids open.[5][6] Seek immediate medical attention.[5][6] |
| Skin Contact | Remove contaminated clothing. Wash affected area immediately with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Remove the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[5] Immediately give a glass of water.[5] Call a physician or poison control center immediately.[6] |
Firefighting Measures:
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5] There is no restriction on the type of extinguisher that may be used.[5]
-
Specific Hazards: The compound is not combustible, but containers may burn.[5] Thermal decomposition can release corrosive and irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
Role in Drug Discovery and Development
This compound serves as a key starting material or intermediate in medicinal chemistry. Its structure is a scaffold that can be chemically modified to synthesize a library of derivative compounds. These derivatives are then tested for biological activity against various therapeutic targets.
Caption: Role of the compound as a building block in a drug discovery workflow.
Disposal Considerations
All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[5] Contact a licensed professional waste disposal service. Do not dispose of it in drains or the environment.
References
- 1. internal.pipharm.com [internal.pipharm.com]
- 2. This compound [myskinrecipes.com]
- 3. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.fr [fishersci.fr]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one from 2-bromophenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent structural motif in a variety of natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets in drug discovery and development. This document provides detailed application notes and a two-step experimental protocol for the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate for the elaboration of more complex molecules. The synthetic strategy involves the N-acetylation of 2-bromophenethylamine followed by an intramolecular Bischler-Napieralski-type cyclization.
Overall Reaction Scheme
The synthesis of this compound from 2-bromophenethylamine is a two-step process. The first step is the N-acetylation of the starting amine, followed by an intramolecular cyclization to form the desired lactam.
Caption: Overall synthetic route.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | 2-bromophenethylamine | Acetic Anhydride, Pyridine | Dichloromethane | 0 to 25 | 2 | N-(2-bromo-phenethyl)acetamide | 90-95 | >95 (by NMR) |
| 2 | N-(2-bromo-phenethyl)acetamide | POCl₃, P₂O₅ | Toluene | 110 | 4 | This compound | 65-75 | >98 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of N-(2-bromo-phenethyl)acetamide
This protocol details the N-acetylation of 2-bromophenethylamine using acetic anhydride and pyridine.
Materials:
-
2-bromophenethylamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-bromophenethylamine (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-(2-bromo-phenethyl)acetamide as a solid.
Step 2: Synthesis of this compound
This protocol describes the intramolecular cyclization of N-(2-bromo-phenethyl)acetamide to the target compound using a Bischler-Napieralski-type reaction. For substrates lacking electron-donating groups on the benzene ring, harsher conditions are often required.[1]
Materials:
-
N-(2-bromo-phenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-(2-bromo-phenethyl)acetamide (1.0 eq) in toluene, carefully add phosphorus pentoxide (1.5 eq) followed by the slow addition of phosphorus oxychloride (3.0 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow Diagram
Caption: Detailed experimental workflow.
References
Application Notes and Detailed Protocol for Suzuki Coupling of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one with various aryl- and heteroarylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The resulting 5-aryl-3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif in many biologically active compounds and is of significant interest in medicinal chemistry and drug discovery.
The protocol described herein is an optimized procedure adapted from established methods for structurally related heterocyclic compounds, given the absence of a specific published protocol for this substrate. It provides a robust starting point for further optimization and application in a research and development setting.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2] The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or microwave reactor
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution based on the limiting reagent).
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). For microwave-assisted reactions, a shorter reaction time (25-40 minutes) at a similar temperature may be sufficient.[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-3,4-dihydroisoquinolin-1(2H)-one.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and yields for Suzuki coupling reactions of similar bromo-heterocyclic substrates, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME | 80 | 2 | High | [5][6] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.5) | Ethanol | 100 (MW) | 0.5 | 97 | [4] |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.5) | Ethanol | 100 (MW) | 0.67 | 81 | [4] |
| 4 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene | 24 | 24 | 76 | [7] |
| 5 | Phenylboronic acid | Pd(OAc)₂ (0.005) / SPhos (0.005) | K₂CO₃ (3.0) | Water/Acetonitrile (4:1) | 37 | 18 | 95 | [8] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of arylamines.[1][2][3] The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous biologically active compounds. The functionalization of this scaffold, particularly at the 5-position, is of significant interest for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][2][3] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido intermediate. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2][3] The choice of ligand is crucial as bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[1]
Data Presentation: Reaction Conditions
The successful amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions for the Buchwald-Hartwig amination of related bromo-aza-heterocycles, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.4) | Toluene | 90-110 | 12-24 | Varies | Methyl 6-bromoquinoline-3-carboxylate |
| Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 12-16 | Varies | 6-Bromo-2-chloroquinoline |
| Pd(OAc)₂ (5) | Ligand (10) | NaOtBu (1.25) | Toluene | 110-120 | 0.5-24 | 0-91 | 8-(Benzyloxy)-5-bromoquinoline |
| Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | Varies | Varies | Varies | 6-Bromoisoquinoline-1-carbonitrile |
| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 72 | Varies | Aryl Bromides |
| Pd(OAc)₂ (10) | X-Phos (10) | Cs₂CO₃ | Toluene/DMF | 100-150 | 0.17 | High | Bromo-estrone derivatives |
dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; LHMDS = Lithium bis(trimethylsilyl)amide; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl.
Experimental Protocols
This section provides a general, adaptable protocol for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be required for different amine coupling partners.
Materials and Equipment
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating block or oil bath
-
TLC or LC-MS for reaction monitoring
General Procedure
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas, add the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.2-2.0 equivalents) to an oven-dried Schlenk tube or microwave vial.[1][4]
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.[1][4]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 5-amino-3,4-dihydroisoquinolin-1(2H)-one derivative.
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.[4]
-
Anhydrous solvents are flammable and should be handled with care.[4]
-
Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Concluding Remarks
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 5-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives. The reaction conditions, particularly the choice of ligand and base, may require optimization depending on the specific amine coupling partner. The protocols and data presented herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. This versatile building block can be functionalized at the C5 position through various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to generate a diverse library of substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. For the coupling of this compound, the lactam functionality is generally stable under typical cross-coupling conditions. However, optimization of reaction parameters is often necessary to achieve high yields and purity.
A general workflow for these reactions involves the careful setup of the reaction under an inert atmosphere to prevent the degradation of the palladium catalyst.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3,4-dihydroisoquinolin-1(2H)-ones
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1] This reaction is instrumental in introducing aryl or heteroaryl substituents at the C5 position of the dihydroisoquinolinone core.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
-
To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Heck Reaction: Synthesis of 5-Alkenyl-3,4-dihydroisoquinolin-1(2H)-ones
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted dihydroisoquinolinones.[2]
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 18 | 65-75 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of 5-(But-2-en-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
-
In a pressure vessel, combine this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add triethylamine (2.0 mmol) and anhydrous DMF (5 mL).
-
Seal the vessel and heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the product.
Sonogashira Coupling: Synthesis of 5-Alkynyl-3,4-dihydroisoquinolin-1(2H)-ones
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction allows for the introduction of an alkynyl moiety at the C5 position.
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88-96 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 85-92 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | K₂CO₃ | DMF | 70 | 12 | 80-90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 6 hours.
-
Upon completion, cool the reaction, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired product.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-ones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the amination of aryl halides.[4]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | PdCl₂(dtbpf) (3) | - | K₃PO₄ | t-BuOH | 90 | 16 | 82-92 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of 5-(Morpholino)-3,4-dihydroisoquinolin-1(2H)-one
-
Charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).
-
Heat the mixture to 100 °C for 18 hours.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give the desired aminated product.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protecting Group Strategies for the Synthesis of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate in the development of various therapeutic agents. The focus is on effective protecting group strategies to achieve regioselective bromination and ensure high-purity product formation.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting the central nervous system. Its synthesis requires careful consideration of protecting group strategies to control the regioselectivity of the bromination step on the electron-rich aromatic ring. This document outlines two primary synthetic strategies: a "Protect-Brominate-Deprotect" approach involving the temporary protection of the lactam nitrogen, and a "Brominate-then-Cyclize" strategy where a brominated precursor is used.
Protecting Group Strategies
The choice of protecting group is critical for the successful synthesis of the target molecule. The ideal protecting group should be stable under the reaction conditions required for bromination and easily removable without affecting the desired product. The most common protecting groups for the lactam nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
-
Boc (tert-butoxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of non-acidic conditions. It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Cbz (benzyloxycarbonyl): This group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to both acidic and basic conditions. It is commonly removed by catalytic hydrogenolysis.
The selection between these protecting groups will depend on the overall synthetic route and the presence of other functional groups in the molecule.
Synthetic Strategies and Protocols
Two main strategies for the synthesis of this compound are presented below, along with detailed experimental protocols.
Strategy 1: Protection → Bromination → Deprotection
This strategy involves the protection of the lactam nitrogen of 3,4-dihydroisoquinolin-1(2H)-one, followed by regioselective bromination at the 5-position, and subsequent removal of the protecting group. The N-acyl group deactivates the aromatic ring, which can help control the bromination reaction.
Experimental Protocols:
Protocol 1.1: N-Boc Protection of 3,4-dihydroisoquinolin-1(2H)-one
-
To a solution of 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-Boc-3,4-dihydroisoquinolin-1(2H)-one.
Protocol 1.2: Bromination of N-Boc-3,4-dihydroisoquinolin-1(2H)-one
-
Dissolve N-Boc-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like DCM at a low temperature (e.g., 0 °C).
-
Slowly add N-bromosuccinimide (NBS, 1.0-1.2 eq) portion-wise, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (typically 1-4 hours), monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 2-Boc-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.
Protocol 1.3: Deprotection of 2-Boc-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
-
Dissolve 2-Boc-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA, e.g., 10-20 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data for Strategy 1 (Representative Yields):
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc Protection | (Boc)₂O, DMAP | DCM | Room Temp | 12-16 | 90-98 |
| 2 | Bromination | NBS, H₂SO₄ | H₂SO₄ | 0 - Room Temp | 1-4 | 60-75 |
| 3 | Deprotection | TFA | DCM | 0 - Room Temp | 1-3 | 90-99 |
Strategy 2: Bromination of a Precursor → Cyclization
This alternative strategy avoids the need for protection and deprotection of the lactam by introducing the bromine atom onto a suitable precursor before the cyclization step. A common precursor is a substituted 2-phenylethylamine. This approach can be more atom-economical.
Experimental Protocols:
Protocol 2.1: Synthesis of a Brominated 2-Phenylethylamine Precursor
This can be achieved through various standard organic transformations. For example, starting from a commercially available brominated phenylacetic acid derivative.
Protocol 2.2: Cyclization to form this compound
A common method for the cyclization is the Bischler-Napieralski reaction or a modification thereof, followed by oxidation or rearrangement. Another approach is the Schmidt rearrangement of a brominated indanone.
-
Example using Schmidt Rearrangement:
-
To a solution of 5-bromo-1-indanone (1.0 eq) in a mixture of dichloromethane and methanesulfonic acid at 0 °C, add sodium azide (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide.
-
Extract the product with dichloromethane.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (an isomer of the target). A similar strategy starting with 4-bromo-1-indanone would be required for the desired 5-bromo isomer.
-
Quantitative Data for Strategy 2 (Representative Yields):
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Schmidt Rearrangement | 5-Bromo-1-indanone | NaN₃, CH₃SO₃H | DCM | 0 - Room Temp | 3 | ~40-60 (for 6-bromo isomer) |
Conclusion
Both the "Protect-Brominate-Deprotect" and "Brominate-then-Cyclize" strategies offer viable routes to this compound. The choice of strategy will depend on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups. The "Protect-Brominate-Deprotect" strategy using a Boc protecting group offers good control over the regioselectivity of the bromination, while the "Brominate-then-Cyclize" approach can be more efficient if a suitable brominated precursor is readily accessible. The provided protocols and data serve as a guide for researchers in the development and optimization of their synthetic routes.
Application Notes and Protocols for the Scale-Up Synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid scaffold and the presence of a bromine atom allow for further functionalization, making it a key intermediate in the synthesis of a variety of biologically active compounds. This document provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from 3-(2-bromophenyl)propanoic acid. The synthesis involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 4-bromo-1-indanone, followed by a Schmidt rearrangement to yield the target lactam.
Overall Synthetic Scheme
The synthetic pathway is a robust two-step process designed for scalability and efficiency.
Caption: Overall two-step synthesis pathway.
Step 1: Scale-Up Synthesis of 4-Bromo-1-indanone
Application Notes
This protocol details the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid to produce 4-bromo-1-indanone. The procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride using thionyl chloride, followed by a Lewis acid-catalyzed cyclization with aluminum chloride. This method has been successfully scaled to produce hundreds of grams of the product with good yield and purity. Careful temperature control during the addition of the acid chloride to the aluminum chloride suspension is critical to ensure a safe and efficient reaction.
Experimental Protocol
Materials and Equipment:
-
10 L multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and internal thermometer.
-
Heating mantle and ice bath.
-
Large-scale extraction and filtration apparatus.
-
Vacuum oven.
Caption: Experimental workflow for 4-bromo-1-indanone synthesis.
Procedure:
-
Acid Chloride Formation:
-
Charge a 10 L flask with 3-(2-bromophenyl)propanoic acid (550 g, 2.4 mol) and 1,2-dichloroethane (5.5 L).
-
To the stirred solution, add thionyl chloride (438 mL, 6.0 mol, 2.5 equiv) via a dropping funnel.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The residue is the crude 3-(2-bromophenyl)propanoyl chloride.
-
-
Friedel-Crafts Cyclization:
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (527 g, 3.96 mol, 1.65 equiv) in dichloromethane (1 L) under a nitrogen atmosphere.
-
Dissolve the crude acid chloride from the previous step in dichloromethane (1 L).
-
Add the acid chloride solution dropwise to the mechanically stirred aluminum chloride suspension, ensuring the internal temperature is maintained below 27 °C by using an ice bath.
-
Once the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by pouring the mixture onto a large volume of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 3 L).
-
Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate solution (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid in a vacuum oven at 30 °C overnight to yield 4-bromo-1-indanone as an off-white solid.
-
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 3-(2-Bromophenyl)propanoic acid | 229.06 | 550 | 2.40 | 1.0 |
| Thionyl Chloride | 118.97 | 714 | 6.00 | 2.5 |
| Aluminum Chloride | 133.34 | 527 | 3.96 | 1.65 |
| 4-Bromo-1-indanone (Product) | 211.06 | ~435 | ~2.06 | - |
| Expected Yield: | ~86% |
Step 2: Scale-Up Synthesis of this compound
Application Notes
This protocol describes the Schmidt rearrangement of 4-bromo-1-indanone to the desired this compound. The reaction utilizes sodium azide in the presence of a strong acid, such as concentrated sulfuric acid. The Schmidt reaction is a powerful method for converting ketones to lactams via ring expansion.
Critical Safety Information:
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Use only non-metal spatulas and equipment. Avoid contact with lead and copper (e.g., in plumbing).
-
Hydrazoic Acid (HN₃): The reaction of sodium azide with acid generates hydrazoic acid, which is a highly toxic, volatile, and explosive gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.
-
Quenching: The reaction should be quenched slowly and carefully by pouring it onto ice, followed by slow neutralization with a base, all within a fume hood.
Experimental Protocol
Materials and Equipment:
-
5 L multi-neck, round-bottom flask equipped with a mechanical stirrer, powder addition funnel, and internal thermometer.
-
Ice-water bath.
-
Large-scale extraction and filtration apparatus.
-
Recrystallization and/or column chromatography setup.
Caption: Experimental workflow for the Schmidt rearrangement.
Procedure:
-
Reaction Setup:
-
Charge a 5 L flask with concentrated sulfuric acid (1 L).
-
Cool the acid to 0 °C in an ice-water bath with vigorous mechanical stirring.
-
Slowly add 4-bromo-1-indanone (422 g, 2.0 mol) to the cold acid, ensuring it dissolves completely.
-
-
Schmidt Reaction:
-
While maintaining the internal temperature at or below 10 °C, add sodium azide (156 g, 2.4 mol, 1.2 equiv) in small portions over a period of 60-90 minutes. Caution: This step is highly exothermic and generates toxic/explosive hydrazoic acid. Ensure efficient cooling and ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to 50 °C.
-
Stir the reaction at 50 °C for 3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a large amount of crushed ice (approx. 5 kg) with stirring.
-
Slowly neutralize the acidic solution to a pH of ~8-9 using a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. Ensure the temperature is kept low with an ice bath during neutralization.
-
A precipitate will form. Extract the mixture with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure product.
-
Column Chromatography: If further purification is needed, the crude product can be purified by flash column chromatography on silica gel, using an eluent such as dichloromethane with a gradient of methanol (e.g., 99:1 to 96:4).[1]
-
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 4-Bromo-1-indanone | 211.06 | 422 | 2.0 | 1.0 |
| Sodium Azide | 65.01 | 156 | 2.4 | 1.2 |
| Sulfuric Acid (98%) | 98.08 | ~1840 | ~18.8 | - |
| This compound | 226.07 | ~316 | ~1.4 | - |
| Expected Yield (based on related reactions): | ~70% |
Characterization of Final Product
-
Molecular Formula: C₉H₈BrNO.[5]
-
Molecular Weight: 226.07 g/mol .[5]
-
¹H NMR: Expected signals would correspond to the aromatic protons, and two methylene triplets for the protons at C3 and C4 of the dihydroisoquinolinone core.
-
Purity (HPLC): >97%.[2]
References
- 1. echemi.com [echemi.com]
- 2. Pi Chemicals System - PI-51069 this compound (1109230-25-2) [internal.pipharm.com]
- 3. This compound | 1109230-25-2 [amp.chemicalbook.com]
- 4. This compound CAS#: 1109230-25-2 [m.chemicalbook.com]
- 5. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel PARP Inhibitors from 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and preliminary evaluation of potential Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing 5-bromo-3,4-dihydroisoquinolin-1(2H)-one as a key starting material. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing complex bioactive molecules.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member of this family, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[2] The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors for treating various cancers.[1][2]
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of potent PARP inhibitors. The strategic placement of a bromine atom at the 5-position of this scaffold provides a versatile chemical handle for introducing diverse functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.
This document details protocols for synthesizing novel PARP inhibitor candidates from this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions. It also provides a general method for evaluating their inhibitory activity against PARP1.
Experimental Protocols
1. General Synthetic Approach
The core strategy involves the functionalization of the this compound scaffold at the C5 position. Two powerful and widely used palladium-catalyzed cross-coupling reactions are proposed: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Caption: General workflow for the synthesis and evaluation of PARP inhibitors.
2. Protocol 1: Synthesis of a C5-Aryl Substituted Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical inhibitor, PI-S1 , by coupling this compound with 4-(piperidine-1-carbonyl)phenylboronic acid.
-
Materials:
-
This compound
-
4-(piperidine-1-carbonyl)phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), 4-(piperidine-1-carbonyl)phenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (3.0 eq.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the final product PI-S1 .
-
3. Protocol 2: Synthesis of a C5-Amino Substituted Inhibitor via Buchwald-Hartwig Amination
This protocol describes the synthesis of a hypothetical inhibitor, PI-B1 , by coupling this compound with 4-aminobenzamide. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3]
-
Materials:
-
This compound
-
4-aminobenzamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
To a separate flask, add this compound (1.0 eq.), 4-aminobenzamide (1.2 eq.), and Cs₂CO₃ (2.0 eq.).
-
Add the pre-formed catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product PI-B1 .
-
4. Protocol 3: In Vitro PARP1 Inhibition Assay (General Protocol)
This is a generalized colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[4]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Assay buffer
-
96-well plates (high-binding capacity)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
-
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4 °C. Wash the wells with wash buffer.
-
Prepare serial dilutions of the synthesized inhibitor compounds and the positive control in the assay buffer.
-
Add the PARP1 enzyme and the inhibitor dilutions to the wells. Include wells with no inhibitor (positive control for enzyme activity) and wells with no enzyme (negative control).
-
Initiate the reaction by adding biotinylated NAD⁺ to all wells. Incubate at room temperature for 1-2 hours.
-
Wash the wells to remove unreacted components.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the data using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
The inhibitory activities of newly synthesized compounds are typically reported as IC₅₀ values. For comparison, the IC₅₀ values of several known PARP inhibitors against PARP1 are provided below.
| Inhibitor | PARP1 IC₅₀ (nM) | Notes |
| Olaparib | ~1 - 5 | First-in-class PARP inhibitor, approved for various cancers. |
| Rucaparib | ~7 | Approved for ovarian and prostate cancers. |
| Niraparib | ~2 - 4 | Approved for ovarian, fallopian tube, and peritoneal cancer. |
| Talazoparib | ~1 | Highly potent PARP inhibitor, approved for BRCA-mutated breast cancer. |
| PI-S1 | TBD | Hypothetical value to be determined experimentally. |
| PI-B1 | TBD | Hypothetical value to be determined experimentally. |
TBD: To Be Determined. Data for known inhibitors are compiled from multiple sources and may vary based on assay conditions.[5][6]
PARP Signaling Pathway
PARP1 plays a critical role in the cellular response to DNA damage. Understanding this pathway is essential for appreciating the mechanism of action of PARP inhibitors.
Caption: Simplified PARP1 signaling pathway in DNA repair and the effect of inhibitors.
In cells with competent homologous recombination (HR), double-strand breaks (DSBs) can be repaired, and the cells may survive. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the accumulation of DSBs due to PARP inhibition leads to cell death, an effect known as synthetic lethality.[1]
References
- 1. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Lactam Nitrogen in 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the lactam nitrogen of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a key scaffold in medicinal chemistry, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The following sections detail procedures for N-alkylation, N-arylation, and N-acylation, along with the relevant applications and signaling pathways.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged structure in drug discovery, forming the basis of numerous biologically active compounds. The presence of a bromine atom at the 5-position provides a handle for further functionalization, while the lactam nitrogen is a key site for introducing diversity to modulate the pharmacological properties of the molecule. Derivatization at this position is crucial for tuning solubility, cell permeability, and target engagement. Notably, this scaffold is a cornerstone in the design of PARP inhibitors, which have emerged as a significant class of anti-cancer agents, particularly for tumors with BRCA1/2 mutations.
Derivatization Strategies at the Lactam Nitrogen
The derivatization of the lactam nitrogen of this compound can be achieved through several standard organic transformations, including N-alkylation, N-arylation, and N-acylation.
N-Alkylation
N-alkylation introduces alkyl groups to the lactam nitrogen, which can influence the compound's lipophilicity and steric profile. A common method involves the deprotonation of the lactam nitrogen with a strong base followed by reaction with an alkyl halide.
Experimental Protocol: N-Alkylation
This protocol is adapted from a procedure for a similar 3,3-dimethyl-substituted analog and may require optimization for this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for N-Alkylation of a Related Analog
| Derivative | Reagents | Solvent | Base | Yield (%) | Reference |
| Methyl 2-(5-bromo-3,3-dimethyl-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetate | Methyl bromoacetate, Oxone®, NaHCO₃ | Acetonitrile/Water | NaHCO₃ | 39 | [1] |
| 2-Benzyl-5-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | Benzyl bromide | Not specified | Not specified | Not specified | [1] |
| 5-Bromo-2,3,3-trimethyl-3,4-dihydroisoquinolin-1(2H)-one | Methyl iodide | Not specified | Not specified | Not specified | [1] |
N-Arylation
N-arylation introduces aryl or heteroaryl moieties, which can be critical for establishing key interactions with biological targets. Transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for this transformation.
Experimental Protocol: N-Arylation (Buchwald-Hartwig Amination - General Protocol)
This is a general protocol and will require optimization for the specific substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, combine this compound (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (2.0 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
N-Acylation
N-acylation introduces an acyl group, which can act as a key pharmacophore or a protecting group. This can be achieved by reacting the lactam with an acyl chloride or an acid anhydride in the presence of a base.
Experimental Protocol: N-Acylation
This is a general protocol and will require optimization.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., pyridine, triethylamine, or catalytic DMAP for anhydrides)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the base (1.5-2.0 eq for pyridine/triethylamine, or 0.1 eq for DMAP with anhydride).
-
Cool the mixture to 0 °C and slowly add the acyl chloride or acid anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Application in Drug Development: PARP Inhibitors
Derivatives of this compound are of significant interest as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
Signaling Pathway and Mechanism of Action
In normal cells, DNA damage is repaired through various pathways. However, in cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs.
When PARP is inhibited in these BRCA-deficient cells, SSBs are not repaired and accumulate. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, generating DSBs. Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept is known as "synthetic lethality".
Experimental Workflow
The general workflow for the synthesis and evaluation of novel this compound derivatives as potential PARP inhibitors is outlined below.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the rapid and efficient synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and its derivatives using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity, making it an invaluable tool in medicinal chemistry and drug discovery.
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and lead optimization.
General Synthesis Approach: Bischler-Napieralski Reaction
The microwave-assisted synthesis of this compound derivatives can be efficiently achieved via an intramolecular Bischler-Napieralski cyclization. This reaction involves the cyclodehydration of an N-acyl-2-bromo-phenethylamine precursor. Microwave irradiation significantly accelerates this transformation, which often requires harsh conditions and prolonged reaction times under conventional heating.
A mild and effective approach utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine for the activation of the amide, followed by cyclization.[1]
Data Presentation: Comparative Synthesis Data
The following table summarizes the typical advantages of microwave-assisted synthesis over conventional heating for the Bischler-Napieralski cyclization to form 3,4-dihydroisoquinolin-1(2H)-one derivatives.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6 - 24 hours | 10 - 30 minutes |
| Temperature | 100 - 150 °C | 120 - 160 °C |
| Typical Yield | 40 - 70% | 75 - 95% |
| Byproduct Formation | Moderate to Significant | Minimal |
| Energy Consumption | High | Low |
| Process Control | Limited | Precise |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative this compound derivative.
Protocol 1: Synthesis of the Precursor N-(2-(2-bromophenyl)ethyl)acetamide
Materials:
-
2-(2-Bromophenyl)ethan-1-amine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(2-bromophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution using a dropping funnel over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-(2-bromophenyl)ethyl)acetamide.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure precursor.
Protocol 2: Microwave-Assisted Intramolecular Bischler-Napieralski Cyclization
Materials:
-
N-(2-(2-bromophenyl)ethyl)acetamide (precursor from Protocol 1)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (DCM, anhydrous)
-
Microwave synthesizer with sealed reaction vessels
-
Magnetic stirrer bar
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stirrer bar, dissolve N-(2-(2-bromophenyl)ethyl)acetamide (1.0 eq) in anhydrous dichloromethane (5 mL).
-
Add 2-chloropyridine (1.5 eq) to the solution.
-
Cool the vessel to 0 °C and slowly add trifluoromethanesulfonic anhydride (1.2 eq).
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture with microwave energy under the following conditions:
-
Temperature: 140 °C
-
Time: 20 minutes
-
Power: 100-200 W (as required to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully unseal the vessel and quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the desired this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction scheme for the microwave-assisted Bischler-Napieralski cyclization.
References
Application Notes and Protocols: One-Pot Synthesis of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a bromine atom at the 5-position can significantly modulate the pharmacological properties of these molecules, offering a handle for further functionalization through cross-coupling reactions and potentially enhancing binding affinity to biological targets. This document provides a detailed protocol for a one-pot synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one analogs via the Castagnoli-Cushman reaction and highlights their primary application as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.
Therapeutic Applications: PARP-1 Inhibition in Oncology
The this compound scaffold has emerged as a promising framework for the design of novel PARP-1 inhibitors.[1] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[2] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[3]
Several PARP inhibitors have been clinically approved for the treatment of various cancers, and the isoquinolinone core is a key pharmacophore in many investigational agents.[1] The constrained lactam ring of the dihydroisoquinolinone mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP-1.[4] The bromo-substituent can be strategically utilized to explore further structure-activity relationships (SAR) to enhance potency and selectivity.
Signaling Pathway of PARP-1 Inhibition
Caption: PARP-1 inhibition pathway in HR-deficient cancer cells.
Data Presentation: In Vitro Activity of Isoquinolinone-Based PARP-1 Inhibitors
The following table summarizes the in vitro PARP-1 inhibitory activity of representative isoquinolinone and naphthyridinone analogs. This data highlights the potency of this scaffold and provides a benchmark for newly synthesized this compound derivatives.
| Compound ID | Scaffold Type | PARP-1 IC₅₀ (nM) | Reference |
| I | Isoquinolinone | 5.2 | [1] |
| II | Isoquinolinone | 3.8 | [1] |
| III (34) | Naphthyridinone | 1.9 | [1] |
| Olaparib | Phthalazinone | 5 | [5] |
| Rucaparib | Indole Carboxamide | 1.1 | [5] |
| Niraparib | Pyridylindazole | 3.8 | [5] |
| Talazoparib | Phthalazinone | 0.57 | [5] |
Experimental Protocols
One-Pot Synthesis of this compound Analogs via Castagnoli-Cushman Reaction
This protocol describes a one-pot, three-component synthesis of this compound-4-carboxylic acid analogs. The reaction involves the condensation of 4-bromohomophthalic anhydride, an aldehyde, and an amine.
-
4-Bromohomophthalic anhydride
-
Aldehyde (e.g., formaldehyde, benzaldehyde derivatives)
-
Amine (e.g., ammonium acetate, primary amines)
-
Glacial acetic acid
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Caption: One-pot synthesis workflow for 5-bromo-dihydroisoquinolinones.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-bromohomophthalic anhydride (1.0 eq), the desired aldehyde (1.1 eq), and the amine (1.2 eq) in toluene (0.2 M).
-
Reaction: Heat the mixture to reflux. The water formed during the imine formation and subsequent cyclization will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product is not a solid or requires further purification, concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Note: The reactivity of the aldehyde and amine components may vary, requiring optimization of reaction times and temperatures. For less reactive starting materials, the addition of a catalytic amount of a Brønsted or Lewis acid may be beneficial.
Conclusion
The one-pot synthesis of this compound analogs via the Castagnoli-Cushman reaction offers an efficient and atom-economical route to a class of compounds with significant therapeutic potential, particularly as PARP-1 inhibitors for cancer therapy. The provided protocols and application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to explore this promising chemical space. Further derivatization of the bromo-substituent can lead to the generation of extensive compound libraries for SAR studies and the development of next-generation targeted therapeutics.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Chemistry Reactions of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for performing palladium-catalyzed cross-coupling reactions on 5-bromo-3,4-dihydroisoquinolin-1(2H)-one using continuous flow chemistry. The protocols for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions are outlined, offering a pathway to rapidly synthesize diverse libraries of substituted isoquinolinone derivatives. Such derivatives are of significant interest in drug discovery, particularly as scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3]
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and higher yields.[4] These protocols are designed to be adaptable to various commercially available flow chemistry platforms.
Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In a flow chemistry setup, the reaction between this compound and various arylboronic acids can be performed efficiently and with high yields. This approach is particularly relevant for the synthesis of precursors to PARP inhibitors like HYDAMTIQ, which features a substituted isoquinolinone core.[1][2]
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O (4:1) | 110 | 25 | 89 |
| 3 | 3-Thienylboronic acid | [Pd(t-Bu₃P)]₂ | K₃PO₄ | Acetonitrile/H₂O (3:1) | 130 | 15 | 95 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 125 | 20 | 87 |
Experimental Protocol
Reagent Preparation:
-
Solution A: Dissolve this compound (1.0 equiv.) and the corresponding arylboronic acid (1.2 equiv.) in the chosen organic solvent.
-
Solution B: Dissolve the base (2.0 equiv.) in deionized water.
-
Catalyst Solution: Prepare a stock solution of the palladium catalyst (0.02 - 0.05 equiv.) in the organic solvent. For pre-catalysts, a ligand solution may also be required.
Flow Reactor Setup:
A typical flow chemistry system with at least two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator is required.
-
Set up the flow reactor system as depicted in the workflow diagram below.
-
Purge the system with the reaction solvent.
-
Pump Solution A and the Catalyst Solution through separate inlets to a T-mixer.
-
Introduce Solution B through a third pump to the same T-mixer, or a subsequent one.
-
The combined streams flow through the heated reactor coil at the specified temperature and residence time.
-
The product stream is cooled and collected after passing through the back-pressure regulator.
-
The collected solution can be worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura cross-coupling in a continuous flow system.
Mizoroki-Heck Cross-Coupling in Continuous Flow
The Mizoroki-Heck reaction enables the arylation of alkenes. This flow protocol is suitable for reacting this compound with a variety of olefinic partners.
Quantitative Data Summary
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 140 | 30 | 85 |
| 2 | n-Butyl acrylate | Pd₂ (dba)₃ | DBU | Acetonitrile | 130 | 25 | 88 |
| 3 | 1-Octene | Pd(OAc)₂ | NaOAc | DMAc | 150 | 40 | 75 |
| 4 | Cyclohexene | Herrmann's Catalyst | K₂CO₃ | NMP | 160 | 45 | 70 |
Experimental Protocol
Reagent Preparation:
-
Solution A: Dissolve this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (2.0 equiv.) in the chosen solvent.
-
Catalyst Solution: Prepare a stock solution of the palladium catalyst (0.01 - 0.05 equiv.) and any necessary ligands in the same solvent.
Flow Reactor Setup:
-
Configure the flow reactor with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Prime the system with the reaction solvent.
-
Pump Solution A and the Catalyst Solution through separate inlets to the T-mixer.
-
Pass the combined stream through the heated reactor coil.
-
Collect the product stream after cooling and depressurization.
-
Work-up involves quenching, extraction, and purification by chromatography.
Experimental Workflow Diagram
Caption: Workflow for Mizoroki-Heck cross-coupling in a continuous flow system.
Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. A continuous flow process allows for the safe and efficient coupling of this compound with various amines.
Quantitative Data Summary
| Entry | Amine | Catalyst | Base | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 20 | 90 |
| 2 | Aniline | Pd(OAc)₂/BINAP | K₃PO₄ | 1,4-Dioxane | 110 | 30 | 82 |
| 3 | Benzylamine | Pd-PEPPSI-IPr | Cs₂CO₃ | THF | 90 | 25 | 88 |
| 4 | Piperidine | G3-Xantphos | DBU | Acetonitrile/Toluene | 140 | 60 | 85[5] |
Experimental Protocol
Reagent Preparation:
-
Solution A: Dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in the chosen solvent.
-
Solution B: Prepare a solution or slurry of the base (1.5 equiv.) in the same solvent.
-
Catalyst Solution: Prepare a stock solution of the palladium pre-catalyst or a mixture of a palladium source and ligand (0.01 - 0.05 equiv.) in the solvent.
Flow Reactor Setup:
-
Set up the flow reactor system, ensuring all reagents are handled under an inert atmosphere.
-
Purge the system with degassed solvent.
-
Pump Solution A and the Catalyst Solution to a T-mixer.
-
Introduce Solution B via a separate pump to the reaction stream.
-
The mixture is then passed through the heated reactor coil.
-
The product is collected after passing through a back-pressure regulator.
-
Work-up typically involves filtering off insoluble salts (if any), followed by extraction and purification.
Logical Relationship Diagram
Caption: Logical flow for the Buchwald-Hartwig amination process.
Signaling Pathway Context: PARP Inhibition
The synthesized 5-substituted-3,4-dihydroisoquinolin-1(2H)-one derivatives are potential inhibitors of PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks that cannot be repaired, resulting in synthetic lethality and cell death.
Caption: Simplified signaling pathway of PARP-1 inhibition leading to synthetic lethality.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective method for the synthesis of this compound is the Schmidt rearrangement of a corresponding bromo-substituted indanone, specifically 4-bromo-1-indanone.[1] Alternative strategies, such as the Bischler-Napieralski reaction, are also used for the synthesis of the dihydroisoquinolinone core, but the Schmidt rearrangement of an appropriately substituted indanone is a more direct route for this specific isomer.[2][3]
Q2: What is the mechanism of the Schmidt rearrangement for the synthesis of this compound from 4-bromo-1-indanone?
A2: The Schmidt rearrangement in this context involves the acid-catalyzed reaction of 4-bromo-1-indanone with hydrazoic acid (often generated in situ from sodium azide). The ketone is first protonated, followed by the nucleophilic attack of the azide to form an azidohydrin intermediate. Subsequent dehydration and rearrangement with the expulsion of nitrogen gas leads to the desired lactam, this compound.
Q3: What are the critical parameters to control for a high-yield Schmidt rearrangement in this synthesis?
A3: Key parameters to optimize for a successful Schmidt rearrangement include:
-
Temperature: The initial addition of sodium azide is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature.[1]
-
Acid Catalyst: Strong acids like methanesulfonic acid or sulfuric acid are commonly used. The concentration and choice of acid can significantly impact the reaction rate and yield.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion and to avoid the formation of byproducts. A typical reaction time is around 16 hours.[1]
-
Purity of Reagents: The purity of the starting materials, particularly the 4-bromo-1-indanone and sodium azide, is crucial for obtaining a high yield of the final product.
Q4: What are the potential side products in this synthesis?
A4: A potential side product in the Schmidt rearrangement of ketones is the formation of a tetrazole. This can sometimes occur at high concentrations of hydrazoic acid. Additionally, incomplete reaction can leave unreacted starting material, and prolonged reaction times or high temperatures may lead to decomposition products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Schmidt rearrangement of 4-bromo-1-indanone.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient activation of the ketone. | - Ensure the use of a strong acid catalyst (e.g., methanesulfonic acid).- Check the purity and stoichiometry of the sodium azide. An excess is typically used.[1] |
| Low reaction temperature or insufficient reaction time. | - After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for an adequate amount of time (e.g., 16 hours).[1]- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | |
| Formation of Multiple Products | Isomeric impurities in the starting 4-bromo-1-indanone. | - Purify the starting indanone before the Schmidt rearrangement.- Characterize the starting material thoroughly to confirm its isomeric purity. |
| Side reactions due to reaction conditions. | - Maintain a low temperature during the addition of sodium azide to minimize side reactions.- Avoid excessively high temperatures during the reaction. | |
| Difficult Product Isolation | Product is soluble in the aqueous layer during workup. | - Ensure the pH of the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).[1] |
| Emulsion formation during extraction. | - Add a saturated brine solution to help break the emulsion.- Centrifugation can also be used to separate the layers. | |
| Product Purity Issues | Residual starting material or byproducts. | - Optimize the reaction time to ensure complete conversion of the starting material.- Purify the crude product using column chromatography on silica gel.[4] |
| Contamination with inorganic salts. | - Wash the organic layer thoroughly with water and brine during the workup to remove any residual salts.- Ensure the organic layer is properly dried before solvent evaporation.[4] |
Experimental Protocols
Synthesis of this compound via Schmidt Rearrangement
This protocol is adapted from a similar synthesis of a related isomer and information specific to the target molecule.[1][4]
Materials:
-
4-bromo-1-indanone
-
Sodium azide (NaN₃)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a mixture of 4-bromo-1-indanone (1.0 eq) and methanesulfonic acid (approximately 16 eq) in dichloromethane, add sodium azide (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully pour the reaction mixture into a 10% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford this compound.
Visualizations
Reaction Pathway: Schmidt Rearrangement
Caption: Schmidt rearrangement for the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Bromination of 3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3,4-dihydroisoquinolin-1(2H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monobrominated Product
Question: My reaction is resulting in a low yield of the desired monobrominated 3,4-dihydroisoquinolin-1(2H)-one. What are the potential causes and how can I improve the yield?
Answer: A low yield of the target product can stem from several factors, including incomplete reaction, formation of multiple byproducts, or degradation of the starting material. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).- Ensure the N-bromosuccinimide (NBS) is of high purity and freshly recrystallized if necessary. |
| Formation of Di- and Polybrominated Byproducts | - Use a stoichiometric amount of NBS (1.0-1.1 equivalents).- Add the NBS portionwise to the reaction mixture to maintain a low concentration of the brominating agent.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. |
| Oxidation to Isoquinolin-1(2H)-one | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.- Use a non-polar, aprotic solvent to disfavor oxidation pathways. |
| Degradation of Starting Material | - If the reaction mixture turns dark or shows multiple spots on TLC, consider lowering the reaction temperature.- Ensure the absence of strong acids or bases that could catalyze decomposition. |
Issue 2: Formation of Multiple Products (Regioisomers and Over-bromination)
Question: I am observing the formation of multiple brominated products in my reaction mixture. How can I improve the regioselectivity and prevent over-bromination?
Answer: The formation of multiple products is a common challenge in the bromination of aromatic compounds. The substitution pattern is governed by the directing effects of the substituents on the aromatic ring. For 3,4-dihydroisoquinolin-1(2H)-one, the amide group is an ortho-, para-director, while the alkyl portion is a weak ortho-, para-director. This can lead to a mixture of regioisomers.
| Side Product | Controlling Factors | Recommended Actions |
| 6- and 8-Bromo Isomers | The electronic and steric environment of the aromatic ring. | - The use of a bulky solvent may favor the less sterically hindered 6-position.- Lewis acid catalysts can sometimes alter the regioselectivity, but may also promote side reactions. Careful screening of mild Lewis acids (e.g., ZnCl₂) at low temperatures is advised. |
| Dibromo and Polybromo Products | Stoichiometry of the brominating agent and reaction conditions. | - Carefully control the stoichiometry of NBS to 1.0 equivalent.- Add NBS in small portions over an extended period.- Maintain a low reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the bromination of 3,4-dihydroisoquinolin-1(2H)-one?
A1: Based on the reactivity of similar heterocyclic systems, a common side reaction is the oxidation of the dihydroisoquinolinone ring to the corresponding isoquinolin-1(2H)-one. This is particularly prevalent when using excess NBS or at elevated temperatures. Another significant side reaction is over-bromination, leading to the formation of dibromo and other polybrominated species.
Q2: Which solvent is best for the bromination of 3,4-dihydroisoquinolin-1(2H)-one?
A2: The choice of solvent can significantly impact the reaction outcome. Non-polar, aprotic solvents such as dichloromethane (DCM) or chloroform (CHCl₃) are generally preferred as they can help to suppress oxidative side reactions. Acetonitrile (MeCN) is also a viable option. It is crucial to use anhydrous solvents to prevent hydrolysis of NBS and other water-mediated side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material, the desired product, and any potential byproducts. Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q4: My NMR spectrum shows unexpected signals. What could they be?
A4: Unexpected signals in the NMR spectrum could correspond to various side products. Common possibilities include:
-
Regioisomers: Signals corresponding to bromination at different positions on the aromatic ring.
-
Over-brominated products: A decrease in the number of aromatic protons and shifts in their signals.
-
Oxidized product (isoquinolin-1(2H)-one): The appearance of a new aromatic proton signal and the absence of the signals for the -CH₂-CH₂- protons of the dihydro ring.
-
Succinimide: A singlet around 2.5-2.7 ppm in the ¹H NMR spectrum, which is a byproduct of the reaction with NBS.
Experimental Protocols
Representative Protocol for the Monobromination of 3,4-dihydroisoquinolin-1(2H)-one
This protocol is a general guideline and may require optimization for specific substrates or desired outcomes.
-
Preparation:
-
To a solution of 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer, add a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add N-bromosuccinimide (NBS, 1.05 eq.) portionwise to the cooled solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired brominated product.
-
Visualizations
Technical Support Center: Purification of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography technique for purifying this compound?
A1: Flash column chromatography using silica gel is the most common and effective method for purifying this compound on a laboratory scale. This technique allows for efficient separation of the target compound from non-polar and highly polar impurities. For challenging separations or acid-sensitive compounds, alternative stationary phases like neutral or basic alumina can be considered.[1][2]
Q2: How do I determine the best solvent system (mobile phase) for the column chromatography?
A2: The optimal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, which generally ensures good separation.[3] A common starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[4]
Q3: How can I assess the purity of the fractions collected from the column?
A3: The purity of the collected fractions should be monitored by TLC. Spot samples from each fraction onto a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure compound (showing a single spot at the correct Rf) should be combined. For rigorous purity assessment of the final combined product, techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are recommended.
Q4: My compound seems to be unstable. How should I handle and store the purified this compound?
A4: While specific stability data is limited, compounds with similar functionalities can be sensitive to acidic conditions, light, and air.[1][2] It is advisable to store the purified solid compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Troubleshooting Guide
Problem 1: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent.
-
Possible Cause: The compound may be very polar and exhibiting strong interactions with the acidic silica gel. The chosen mobile phase may still not be polar enough.
-
Recommended Solutions:
-
Increase Solvent Polarity: Try a more aggressive polar solvent system. A common strategy for highly polar compounds is to add a small percentage (1-10%) of methanol to dichloromethane or ethyl acetate.[1]
-
Consider an Alternative Stationary Phase: If the compound is still retained, consider using a more polar stationary phase or a reversed-phase silica gel (C18) column.[1]
-
Problem 2: I am observing poor separation between my compound and an impurity.
-
Possible Cause: The solvent system is not optimized for this specific separation. The column may have been packed improperly, or too much sample was loaded.
-
Recommended Solutions:
-
Re-optimize with TLC: Re-evaluate your solvent system with TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can improve the separation of compounds with close Rf values.
-
Check Column Packing: Ensure the silica gel bed is packed uniformly without any cracks or air bubbles, as these can lead to uneven solvent flow and poor separation.[5]
-
Problem 3: My product yield is very low after column chromatography.
-
Possible Cause: The compound may be decomposing on the acidic silica gel. It could also be eluting in very dilute fractions that are difficult to detect.
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of the silica in your chosen eluent containing a small amount of triethylamine (~0.5-1%).[2][6] This can prevent the degradation of acid-sensitive compounds.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[1]
-
Concentrate Fractions: Before concluding a fraction does not contain your product, try concentrating a small sample of the fractions you suspect might contain the compound and re-analyze by TLC.[1]
-
Problem 4: The purified compound is discolored (e.g., yellow or brown).
-
Possible Cause: The discoloration may be due to the presence of persistent colored impurities or minor degradation of the product during purification or solvent evaporation.
-
Recommended Solutions:
-
Charcoal Treatment: If the discoloration is due to a baseline impurity, you can try dissolving the purified product in a suitable solvent, adding a small amount of activated charcoal, stirring for a short period, and then filtering through celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: Recrystallization from a suitable solvent system can be an excellent final purification step to remove colored impurities and obtain a crystalline, high-purity product.
-
Data Presentation
Table 1: Solvent System Selection Based on TLC Analysis
| Observed Rf Value on TLC | Interpretation | Recommended Action for Column Chromatography |
| > 0.6 | Compound is too non-polar in this solvent system. | Increase the proportion of the non-polar solvent (e.g., petroleum ether, hexane). |
| 0.2 - 0.4 | Optimal Range. | Use this solvent system for the column chromatography.[3] |
| < 0.1 | Compound is too polar in this solvent system. | Increase the proportion of the polar solvent (e.g., ethyl acetate, dichloromethane). |
| Streaking/Tailing | Compound may be interacting strongly with the silica or is acidic/basic. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from the purification of the isomeric 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[4]
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum Ether (or Hexane), ACS grade
-
Ethyl Acetate, ACS grade
-
Dichloromethane (for sample loading, optional)
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware and flash chromatography setup
2. Pre-Purification Analysis (TLC):
-
Prepare several developing chambers with different ratios of petroleum ether:ethyl acetate (e.g., 5:1, 3:1, 2:1).
-
Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.
-
Spot the solution onto TLC plates and develop them in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that provides an Rf value of ~0.2-0.4 for the target compound. A 3:1 petroleum ether:ethyl acetate system is a good starting point based on its isomer.[4]
3. Column Preparation:
-
Securely clamp a flash column in a vertical position.
-
Prepare a slurry of silica gel in the chosen mobile phase. The amount of silica should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding any air bubbles or cracks.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to begin the elution process.
-
Collect fractions in test tubes or a fraction collector.
-
Monitor the progress of the separation by analyzing the collected fractions with TLC.
6. Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
optimizing base and ligand for Buchwald-Hartwig reaction of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion of my this compound starting material. What are the most critical initial parameters to check?
A1: For low or no conversion in a Buchwald-Hartwig reaction, the most critical parameters to verify are:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[1]
-
Solvent and Reagent Purity: Water and other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure the purity of your starting materials and reagents.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine-based ligands can degrade over time. Use freshly opened catalysts and ligands or store them appropriately in a glovebox or desiccator.
-
Base Strength and Solubility: The choice of base is crucial. A base that is too weak may not facilitate the catalytic cycle effectively. Conversely, a base that is too strong could lead to side reactions. Solubility of the base in the reaction solvent is also a key factor.[2][3]
Q2: What are the recommended starting conditions for the Buchwald-Hartwig amination of this compound?
A2: A good starting point for this substrate would be based on general conditions for aryl bromides:
-
Palladium Pre-catalyst: A G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3) is often a reliable starting point as they are air-stable and efficiently generate the active catalytic species.
-
Ligand: XPhos or RuPhos are generally robust ligands for a wide range of substrates.
-
Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective and commonly used bases.[4]
-
Solvent: Toluene or 1,4-dioxane are standard solvents for this reaction.[1]
-
Temperature: A reaction temperature between 80-110 °C is typical.[3][4]
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (3,4-dihydroisoquinolin-1(2H)-one). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction. To minimize it, you can try the following:
-
Optimize the Base: Using a weaker base, such as K₂CO₃, might reduce the rate of this side reaction.[4]
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands, such as moving from a highly electron-rich ligand to a slightly less donating one, can be beneficial.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often suppress side reactions.
-
Amine Equivalents: Ensure you are using a slight excess of the amine coupling partner.
Q4: I am observing decomposition of my catalyst (formation of palladium black). What causes this and how can I prevent it?
A4: The formation of palladium black indicates catalyst decomposition and the cessation of the catalytic cycle.[1] This is often caused by:
-
Presence of Oxygen: Rigorous exclusion of air is critical.[1]
-
High Temperatures: Running the reaction at the lowest effective temperature can help maintain catalyst stability.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways. Using bulky, electron-rich ligands can often stabilize the palladium center.
-
Impurities: Ensure all reagents and solvents are of high purity.
Troubleshooting Guides
Guide 1: Optimizing the Base
If you are experiencing low yield, a logical first step is to screen different bases. The table below provides a sample screening protocol and expected outcomes.
Table 1: Base Optimization for the Amination of this compound with a Generic Secondary Amine
| Entry | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Cs₂CO₃ | Toluene | 100 | 12 | 75 | Good conversion, some starting material remaining. |
| 2 | K₃PO₄ | Toluene | 100 | 12 | 68 | Slightly lower conversion than Cs₂CO₃.[4] |
| 3 | K₂CO₃ | Toluene | 100 | 12 | 25 | Low conversion, base may be too weak.[4] |
| 4 | NaOtBu | Toluene | 100 | 12 | 85 | High conversion, but potential for side products. |
| 5 | LHMDS | Toluene | 100 | 12 | 82 | Good conversion, but can be sensitive to moisture. |
Experimental Protocol for Base Screening:
-
To a dried reaction vial under an inert atmosphere (Argon), add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and the chosen ligand (e.g., Xantphos, 0.04 mmol).
-
Add the specified base (1.5 mmol) and anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Analyze the crude product by LC-MS or ¹H NMR to determine the yield.
Guide 2: Ligand Selection
The choice of ligand is critical for stabilizing the catalyst and promoting the desired bond formation.
Table 2: Ligand Screening for the Amination of this compound
| Entry | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 78 |
| 2 | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 12 | 72 |
| 3 | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 88 |
| 4 | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 91 |
| 5 | PPh₃ (8) | Cs₂CO₃ | Toluene | 100 | 12 | 15 |
Experimental Protocol for Ligand Screening:
-
Follow the general procedure for base screening, using the optimized base from the previous step (e.g., Cs₂CO₃).
-
Vary the ligand in each reaction vial, keeping all other parameters constant.
-
Ensure the correct palladium-to-ligand ratio is used (typically 1:2 for monodentate ligands and 1:1 for bidentate ligands, though this can be optimized).
Visual Guides
Below are diagrams illustrating key experimental and logical workflows for optimizing the Buchwald-Hartwig reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key steps and troubleshooting points in the catalytic cycle.
References
managing impurities in large-scale 5-bromo-3,4-dihydroisoquinolin-1(2H)-one production
Welcome to the technical support center for the large-scale production of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities encountered in the large-scale synthesis of this compound?
A1: In the large-scale production of this compound, impurities can generally be categorized into three main types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials, residual solvents, synthetic by-products, and reagents.[1]
-
Degradation Impurities: These impurities form due to the decomposition of the final product or intermediates under the influence of factors like air, light, or heat.[1]
-
Elemental Impurities: These are trace metals that may be present, often originating from catalysts used during the synthesis, such as Palladium (Pd) or Copper (Cu).[1]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my this compound product?
A2: A comprehensive analysis of impurities is best achieved by employing a combination of chromatographic and spectroscopic methods:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and quantifying known and unknown impurities. A reversed-phase method is typically used.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the identification of volatile and semi-volatile impurities, such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful for the structural elucidation of unknown impurities and for distinguishing between isomers.[1]
-
Mass Spectrometry (MS): Used to determine the molecular weight of impurities, which is a crucial step in their identification.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the cyclization of a suitably substituted β-phenylethylamide.
Issue 1: Presence of an Unexpected Isomeric Impurity
Question: My final product shows a significant peak in the HPLC analysis with the same mass as the desired product, which I suspect is an isomer. How can I identify and control this?
Answer:
Potential Cause: The formation of a regioisomeric product is a common issue in isoquinolinone synthesis.[1] Depending on the synthetic route, cyclization could occur at an alternative position on the aromatic ring, leading to the formation of, for example, 7-bromo-3,4-dihydroisoquinolin-1(2H)-one instead of the desired 5-bromo isomer.
Troubleshooting Steps:
-
Structural Analysis: Utilize 2D NMR techniques (COSY, HMBC, NOESY) to definitively determine the structure of the major product and the isomeric impurity. The coupling patterns of the aromatic protons are key to differentiating between the 5-bromo and other possible regioisomers.[1]
-
Reaction Condition Optimization:
-
Catalyst Screening: If a catalyst is used for the cyclization step, screening different catalysts or catalyst loadings may improve regioselectivity.
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly influence the cyclization pathway.[1] A systematic evaluation of these parameters is recommended.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials or Intermediates
Question: My reaction mixture consistently contains unreacted starting materials and/or a partially cyclized intermediate. How can I drive the reaction to completion?
Answer:
Potential Cause: Incomplete reaction can be due to several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation. In syntheses that involve a dehydrogenation step to form an isoquinolinone from a dihydroisoquinolinone, this step may be inefficient, leaving the dihydro intermediate as an impurity.[1]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Conduct kinetic studies to determine the optimal reaction time. Gradually increasing the reaction temperature may also improve conversion, but be mindful of potential side reactions.
-
Reagent Stoichiometry: Ensure that the stoichiometry of the reagents is correct. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials or solvents can inhibit the reaction.
Issue 3: Formation of Over-brominated or De-brominated Impurities
Question: I am observing impurities with molecular weights corresponding to dibrominated and non-brominated dihydroisoquinolinone. What is the likely cause and how can I prevent this?
Answer:
Potential Cause: The formation of dibrominated species can occur if an excess of the brominating agent is used or if the reaction conditions are too harsh.[2] Conversely, de-bromination can occur under certain reductive conditions or in the presence of certain catalysts.
Troubleshooting Steps:
-
Control of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). The use of more than the required equivalents should be avoided.[2]
-
Temperature Control: Maintain strict temperature control during the bromination step to prevent over-bromination.[2]
-
Inert Atmosphere: If de-bromination is suspected, particularly if using a hydrogenation catalyst, ensure the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Data Presentation
The following table summarizes hypothetical quantitative data for impurity levels under different reaction conditions to illustrate the impact of process parameters.
| Parameter | Condition A | Condition B | Condition C |
| Reaction Temperature | 80°C | 100°C | 120°C |
| Desired Product Purity (%) | 95.2 | 97.8 | 94.1 |
| Isomeric Impurity (%) | 2.5 | 1.1 | 3.5 |
| Unreacted Starting Material (%) | 1.8 | 0.5 | 0.8 |
| Dibrominated Impurity (%) | 0.5 | 0.6 | 1.6 |
This table presents illustrative data. Actual results will vary based on the specific synthetic route and conditions.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of this compound
This protocol provides a general method for assessing the purity of this compound.
Sample Preparation:
-
Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid
-
Gradient:
-
0-10 min: 30-70% B
-
10-13 min: 70-30% B
-
13-15 min: 30% B (Re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 10 µL[1]
Protocol 2: General Procedure for NMR Sample Preparation for Impurity Identification
This protocol describes the preparation of a sample for structural elucidation of impurities by NMR.
Sample Preparation:
-
Dissolve 5-10 mg of the purified impurity or product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Acquire 1D (¹H and ¹³C{¹H}) and 2D (e.g., COSY, HSQC, HMBC) spectra to establish the structure of the impurities.[1]
Visualizations
Caption: Potential pathways for impurity formation.
Caption: A logical workflow for troubleshooting impurities.
References
characterization of unexpected byproducts in 5-bromo-3,4-dihydroisoquinolin-1(2H)-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts observed in reactions with this compound?
A1: In typical cross-coupling and N-alkylation reactions, several classes of byproducts can arise. These include:
-
Dehalogenated product: Formation of 3,4-dihydroisoquinolin-1(2H)-one.
-
Homocoupled product: Dimerization of the starting material to form 5,5'-bis(3,4-dihydroisoquinolin-1(2H)-one).
-
Products from competing N- vs. O-alkylation: In the presence of alkylating agents, reaction can occur at the nitrogen or the lactam oxygen.
-
Byproducts from starting material impurities: Residual solvents or unreacted precursors from the synthesis of this compound can lead to unexpected products.[1]
Q2: How can I minimize the formation of the dehalogenated byproduct in a Suzuki-Miyaura coupling reaction?
A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize its formation, consider the following:
-
Choice of Base: Use a non-nucleophilic base. The presence of amine bases or alcoholic solvents can sometimes lead to the formation of a palladium-hydride complex, which is a precursor to dehalogenation.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Ligand Selection: Employing bulky electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can influence side reactions.[3]
Q3: What analytical techniques are most effective for identifying these byproducts?
A3: A combination of spectroscopic and spectrometric techniques is generally required for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to distinguish between the desired product and byproducts.
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds, which is crucial for identifying byproducts. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating complex mixtures and quantifying the relative amounts of product and byproducts.
-
Infrared (IR) Spectroscopy: Can help identify key functional groups present in the molecules.
Troubleshooting Guides
Issue 1: Low yield of the desired product in a Suzuki-Miyaura Cross-Coupling Reaction
This guide will help you troubleshoot common issues leading to low yields in Suzuki-Miyaura reactions involving this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Decomposition of Boronic Acid | Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable. |
| Inefficient Catalyst System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. The choice of ligand is critical and can significantly impact the reaction outcome.[3][4] |
| Inappropriate Base | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its stoichiometry are crucial. The base activates the boronic acid for transmetalation.[3] |
| Presence of Water | While Suzuki reactions often tolerate some water, anhydrous conditions with a carefully controlled amount of water can sometimes be beneficial. |
| Formation of Side Products | See the "Byproduct Characterization" section below to identify potential side reactions and adjust conditions accordingly (e.g., lower temperature to reduce dehalogenation). |
Issue 2: Formation of Multiple Products in N-Alkylation Reactions
This guide addresses the common issue of obtaining a mixture of products during the N-alkylation of this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Competing O-alkylation | The lactam oxygen can also be alkylated. Using a stronger, non-coordinating base (e.g., NaH) can favor N-alkylation. Polar aprotic solvents like DMF or THF are commonly used.[5] |
| Over-alkylation | If the alkylating agent is highly reactive, dialkylation might occur. Use a stoichiometric amount of the alkylating agent. |
| Decomposition of Starting Material | Strong basic conditions might lead to the degradation of the starting material. Consider using a milder base or lowering the reaction temperature. |
| Reaction with Solvent | Some solvents might react under the reaction conditions. Ensure the chosen solvent is inert. |
Byproduct Characterization
This section provides a summary of expected quantitative data for the starting material and its common byproducts to aid in their identification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Aromatic Region, ppm) | Expected Mass Spectrum (m/z) |
| This compound |
| C₉H₈BrNO | 226.07 | Multiplets around 7.0-8.0 ppm | [M+H]⁺ at 226/228 (approx. 1:1 ratio) |
| 3,4-dihydroisoquinolin-1(2H)-one (Dehalogenated Product) |
| C₉H₉NO | 147.18 | Multiplets around 7.2-8.1 ppm[2] | [M+H]⁺ at 148 |
| 5,5'-bis(3,4-dihydroisoquinolin-1(2H)-one) (Homocoupled Product) |
| C₁₈H₁₆N₂O₂ | 292.33 | Complex multiplets in the aromatic region | [M+H]⁺ at 293 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Protocol for N-Alkylation
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.) and a dry aprotic solvent (e.g., DMF or THF).
-
Cool the solution to 0 °C and add a base (e.g., NaH, 1.1-1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.[5][6]
Visualizations
Caption: Potential reaction pathways in a Suzuki-Miyaura coupling.
Caption: Competing N- and O-alkylation pathways.
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
stability issues of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Unstable Results
Encountering instability with this compound during your experiments can be a significant challenge. This guide will help you systematically troubleshoot potential degradation issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to identifying the cause of instability.
Technical Support Center: Reactivity of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
While specific quantitative data is not extensively available in public literature, based on its structure—a polar lactam and a nonpolar bromophenyl group—it is expected to have moderate solubility in polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane.[1] Solubility will likely be lower in nonpolar solvents such as hexanes or toluene and in polar protic solvents like water, though mixtures with water are common in coupling reactions.[2][3] It is always recommended to experimentally determine solubility in the chosen solvent system for your specific reaction concentration.
Q2: How does solvent choice impact palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig?
Solvent choice is critical for the success of palladium-catalyzed reactions. The solvent must solubilize the reactants, reagents, and catalyst system.[1] More importantly, the solvent's polarity and coordinating ability can influence the stability and activity of the palladium catalyst, affecting reaction rate and yield.[4] For instance, polar aprotic solvents like 1,4-dioxane, DME, and THF, often in combination with water, are effective for Suzuki-Miyaura couplings as they facilitate the dissolution of both organic substrates and inorganic bases.[2][3][5] For Buchwald-Hartwig aminations, non-polar aromatic solvents like toluene or polar aprotic solvents like 1,4-dioxane are commonly used.[6][7]
Q3: Can I use protic solvents for my cross-coupling reaction?
Protic solvents can be used, but their application requires careful consideration. In Suzuki-Miyaura reactions, aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are standard and often necessary to dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃) which is crucial for the transmetalation step.[2][3][8] However, in some cases, anhydrous conditions are preferred to prevent side reactions like protodeboronation of the boronic acid, especially with sensitive substrates.[3][5] For Buchwald-Hartwig aminations, anhydrous solvents are typically required.[7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered when performing Suzuki-Miyaura cross-coupling reactions with this compound.
Q4: My Suzuki-Miyaura reaction is showing low or no conversion. What are the potential solvent-related issues?
-
Poor Solubility: If reactants, particularly the base, are not sufficiently soluble, the reaction will be slow or may stall.
-
Solution: For bases like K₂CO₃ or K₃PO₄, using a solvent mixture with water (e.g., 1,4-Dioxane/H₂O 4:1) can significantly improve solubility and reaction rate.[2][3] If anhydrous conditions are necessary, consider a more soluble base like Cs₂CO₃ or a different anhydrous solvent like 2-MeTHF with a strong base like KOtBu.[3]
-
-
Catalyst Deactivation: The presence of oxygen can lead to the decomposition of the palladium catalyst, forming palladium black.[6]
-
Solution: Ensure the solvent is properly degassed before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method.[2] Maintain an inert atmosphere throughout the reaction.
-
-
Side Reactions: The primary solvent-related side reaction is the protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom. This is more common in the presence of water and at higher temperatures.[5]
-
Solution: Minimize reaction time and temperature where possible. If protodeboronation is a major issue, switching to anhydrous conditions may be necessary.[3]
-
Table 1: Recommended Solvent Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent System | Temp (°C) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Standard, widely used conditions.[2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | Highly active system for challenging couplings.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | Robust, air-stable catalyst effective for many substrates.[2][3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane (DME) | 80 | Found to be highly effective, affording good yields in short times.[5] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Acetonitrile/H₂O (4:1) | 37-100 | Effective for indole substrates, adaptable for others.[4] |
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues when performing Buchwald-Hartwig amination reactions with this compound. The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[9][10]
Q5: My Buchwald-Hartwig amination has a low yield. How can I optimize the solvent and base?
-
Incorrect Base/Solvent Combination: The efficacy of the base is highly dependent on the solvent. A strong, sterically hindered base like NaOt-Bu or LiHMDS is often required.
-
Catalyst Inhibition: Certain functional groups can poison the catalyst.[10] While the substrate has limited problematic groups, impurities in the solvent or starting materials can be an issue.
Table 2: Recommended Solvent Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-120 | A general and robust system.[6] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Classic conditions, especially for secondary amines. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | Effective for a range of amines, including primary amines.[7] |
| Pd(dba)₂ | DavePhos | NaOtBu | 1,4-Dioxane | Reflux | High yields reported for similar chloro-heterocycles.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.[2]
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 0.1 M reaction) via syringe.[2][3]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the reaction mixture under a positive flow of inert gas.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[2][5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general guideline and may require optimization.[7]
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the amine nucleophile (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe to achieve the desired concentration (typically 0.1-0.2 M).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.[7] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.[7]
Visual Guides
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Decision tree for selecting a solvent system based on reaction type.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions with this substrate.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
FAQ 1: My Suzuki-Miyaura cross-coupling reaction with this compound is resulting in low yields and significant amounts of starting material. What are the likely causes?
Low yields in Suzuki-Miyaura reactions with nitrogen-containing heterocycles like this compound are often attributed to catalyst poisoning or deactivation. The primary suspects are:
-
Catalyst Inhibition by the Lactam Moiety: The nitrogen and oxygen atoms in the lactam ring can act as Lewis bases and coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by blocking the sites required for the catalytic cycle. To mitigate this, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can help prevent the substrate from strongly binding to the palladium center.
-
Impure Starting Materials: Impurities in your this compound or boronic acid/ester can act as catalyst poisons. Ensure your starting materials are of high purity.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation. Always use freshly degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Suboptimal Base Selection: The choice and quality of the base are crucial. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered and dry. In some cases, the presence of a small amount of water can be beneficial for the activity of inorganic bases.
FAQ 2: I am attempting a Buchwald-Hartwig amination with this compound and observing rapid catalyst decomposition (formation of palladium black). What is causing this and how can I prevent it?
The formation of palladium black indicates the agglomeration of the palladium catalyst into an inactive state. This is a common issue in palladium-catalyzed reactions and can be caused by several factors:
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at elevated temperatures or in the presence of certain reagents. Consider screening different ligands to find one that is more stable under your reaction conditions.
-
High Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Try lowering the reaction temperature and extending the reaction time.
-
Inappropriate Base: Strong bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig aminations. However, the choice of base can be critical and substrate-dependent. If you suspect base-mediated ligand or substrate degradation, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[1]
-
Presence of Oxygen: As with other palladium-catalyzed reactions, oxygen can lead to rapid catalyst decomposition.[2] Ensure your reaction is set up under strictly anaerobic conditions.
FAQ 3: My Heck or Sonogashira coupling with this compound is not proceeding to completion. What are some troubleshooting steps?
Incomplete conversion in Heck and Sonogashira reactions can be due to a variety of factors:
-
For Heck Reactions:
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing reactivity. For challenging substrates, consider using bulky, electron-rich phosphine ligands.
-
Base Selection: The base is crucial for regenerating the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The choice of base can affect the reaction outcome.
-
-
For Sonogashira Reactions:
-
Copper Co-catalyst: In traditional Sonogashira couplings, a copper(I) salt is used as a co-catalyst. Impurities in the copper salt can poison the palladium catalyst. Using high-purity copper(I) iodide is recommended. Alternatively, copper-free Sonogashira protocols can be employed to avoid this issue.
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the dimerization of the terminal alkyne, which is promoted by the copper co-catalyst in the presence of oxygen.[3] To minimize this, ensure strictly anaerobic conditions.[3]
-
Amine Base: An amine base, such as triethylamine or diisopropylamine, is typically required to deprotonate the alkyne.[4] Ensure the amine is dry and used in sufficient excess.[4]
-
FAQ 4: Are there any known impurities in the synthesis of this compound that could act as catalyst poisons?
While specific impurities are not extensively documented in the readily available literature, general considerations for the synthesis of such compounds suggest potential contaminants:
-
Residual Halogenating Agents: If the bromination step in the synthesis of the starting material is not well-controlled, residual brominating agents or byproducts could remain and interfere with the catalytic cycle.
-
Starting Material Impurities: Impurities from the precursors used to synthesize this compound could carry through and act as poisons. Purification of the substrate by recrystallization or chromatography before use is highly recommended.
II. Data Presentation
The following tables summarize general reaction conditions for common cross-coupling reactions. Note that optimal conditions for this compound may require specific optimization.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts can also be effective. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often preferred for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Biphasic solvent systems are common. |
| Temperature | 80-120 °C | Optimization is often necessary. |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%.[1] |
| Ligand | Xantphos, XPhos, BrettPhos | Ligand choice is critical and depends on the amine.[5] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong bases are common, but weaker bases can be used for sensitive substrates.[6] |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures can lead to catalyst decomposition.[2] |
Table 3: General Conditions for Heck Reaction of Aryl Bromides
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, P(o-tolyl)₃ | Ligand choice can influence regioselectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | The base neutralizes the HBr formed during the reaction. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used. |
| Temperature | 80-140 °C | Higher temperatures are often required. |
Table 4: General Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Typically used with a copper(I) co-catalyst. |
| Co-catalyst | CuI | Essential for the traditional Sonogashira reaction. |
| Ligand | PPh₃ | Other phosphine ligands can also be used. |
| Base | Et₃N, DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 100 °C | Depends on the reactivity of the aryl bromide. |
III. Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the ligand (if required).
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.), the ligand (e.g., Xantphos, 0.06 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) in a reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) for the specified time, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
IV. Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low-yield issues.
Caption: Potential pathways for catalyst deactivation in reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coupling reactions of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.
Troubleshooting Guide
My Suzuki-Miyaura coupling reaction has a low or no yield. What are the possible causes and solutions?
Low or no conversion in a Suzuki-Miyaura coupling reaction can stem from several factors. Primarily, ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. The activity of the palladium catalyst is crucial; verify its quality and consider using a fresh batch. If the issue persists, increasing the reaction temperature or switching to a different solvent system may be beneficial. For substrates that are sterically hindered, employing a different palladium catalyst or ligand could be necessary to achieve a successful coupling.
I am observing significant byproduct formation in my coupling reaction. How can I minimize this?
Byproduct formation is a common issue in cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The formation of a homocoupling product from the boronic acid can occur. To mitigate this, using a slight excess of the boronic acid is sometimes effective.
-
Sonogashira Coupling: A frequent side product is the dimer of the terminal alkyne, which results from Glaser coupling. This is often promoted by the copper(I) co-catalyst in the presence of oxygen. Performing the reaction under strictly anaerobic conditions is critical to minimize this byproduct. Opting for copper-free Sonogashira protocols can also prevent Glaser homocoupling.
-
General: The decomposition of the palladium catalyst, often observed as the formation of a black precipitate ("palladium black"), will halt the reaction. This can be caused by impurities in reagents or solvents, the presence of oxygen, or excessively high temperatures.
My reaction mixture turned black and the reaction stopped. What happened?
The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst. This deactivation can be triggered by several factors, including impurities in the reagents or solvents, excessively high reaction temperatures, or an inappropriate choice of solvent. Once the catalyst has decomposed, the catalytic cycle ceases, and the reaction will no longer proceed. To avoid this, ensure high-purity, degassed solvents and reagents are used, and maintain the reaction under an inert atmosphere.
I am having difficulty purifying my product from the reaction mixture. What can I do?
Purification challenges can arise from the co-elution of the desired product with residual starting materials, byproducts, or the phosphine ligand used in the reaction. If standard column chromatography is ineffective, consider alternative purification methods. For instance, if the product and a ligand like JohnPhos co-elute during reverse-phase chromatography with a methanol/water system, trying a different eluent like acetonitrile might resolve the issue.
Frequently Asked Questions (FAQs)
What is a general workup procedure for these coupling reactions?
Upon completion of the reaction, the mixture is typically cooled to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate and washed with water and brine. For Sonogashira reactions, quenching with a saturated aqueous solution of ammonium chloride before extraction is common. The organic layers are combined, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
How can I monitor the progress of my coupling reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For some reactions, Liquid Chromatography-Mass Spectrometry (LC-MS) is also a suitable method.
Is a copper co-catalyst necessary for Sonogashira couplings?
No, a copper co-catalyst is not always mandatory. Copper-free Sonogashira couplings are well-established and are often preferred to avoid the problematic Glaser homocoupling side reaction. These protocols may, however, require different reaction conditions, such as the use of specific ligands or higher temperatures.
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a cross-coupling experiment.
Suzuki-Miyaura Coupling
General Protocol:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the reaction to room temperature.
-
Follow the general workup procedure to isolate and purify the product.
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |
Data adapted from typical conditions for aryl bromides.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
General Protocol:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (1-5 mol%), the ligand, and the base (1.4-2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and follow the general workup procedure.
Table 2: Typical Buchwald-Hartwig Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-120 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | Johnphos | K₃PO₄ | Toluene | 100 |
Data adapted from general protocols for Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
General Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or THF) and an anhydrous amine base (e.g., triethylamine, 2.0 eq.) via syringe.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) until completion.
-
Cool the reaction to room temperature and follow the general workup procedure, often including an initial quench with saturated aqueous ammonium chloride.
Table 3: Typical Sonogashira Reaction Conditions
| Catalyst System | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 |
Data adapted from protocols for similar aryl bromides.
Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira reaction.
Validation & Comparative
Comparative Analysis of ¹H and ¹³C NMR Spectra: 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and a Positional Isomer
A guide for researchers providing a comparative overview of Nuclear Magnetic Resonance (NMR) data for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and its isomer, 7-bromo-3,4-dihydroisoquinolin-1(2H)-one. This document presents predicted spectral data for the target compound alongside experimental data for its isomer to facilitate structural elucidation and characterization.
Due to the absence of publicly available experimental NMR data for this compound, this guide provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are compared with experimental ¹H NMR data for the closely related isomer, 7-bromo-3,4-dihydroisoquinolin-1(2H)-one. The ¹³C NMR data for the 7-bromo isomer is also predicted to provide a more complete comparative dataset. This information is valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the identification and characterization of brominated dihydroisoquinolinone scaffolds.
Data Presentation: A Comparative Overview
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental/predicted data for 7-bromo-3,4-dihydroisoquinolin-1(2H)-one.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | This compound (Predicted) | 7-bromo-3,4-dihydroisoquinolin-1(2H)-one (Experimental) [1] |
| H-2 (NH) | ~6.5-7.5 (br s) | 8.35 (br s) |
| H-6 | ~7.3-7.5 (d) | - |
| H-7 | ~7.1-7.3 (t) | 7.08-7.17 (m) |
| H-8 | ~7.9-8.1 (d) | 6.98-7.06 (m) |
| H-5 | - | 6.95 (d, J=1.98 Hz) |
| H-3 (CH₂) | ~3.5-3.7 (t) | 2.49-2.68 (m) |
| H-4 (CH₂) | ~2.9-3.1 (t) | 2.93 (t, J=7.59 Hz) |
Predicted values are estimates based on chemical shift theory and may vary from experimental values.
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | This compound (Predicted) | 7-bromo-3,4-dihydroisoquinolin-1(2H)-one (Predicted) |
| C-1 (C=O) | ~164 | ~163 |
| C-3 | ~40 | ~40 |
| C-4 | ~28 | ~28 |
| C-4a | ~138 | ~139 |
| C-5 | ~120 (C-Br) | ~128 |
| C-6 | ~133 | ~130 |
| C-7 | ~128 | ~122 (C-Br) |
| C-8 | ~129 | ~129 |
| C-8a | ~130 | ~132 |
All values are predicted and are intended for comparative purposes. Actual experimental values may differ.
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for dihydroisoquinolinone derivatives is outlined below. This protocol is based on standard NMR spectroscopic techniques commonly reported in the literature for similar compounds.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak is used as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a given compound.
Caption: General workflow for NMR analysis.
References
A Comparative Analysis of the Reactivity of 5-Bromo- and 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The brominated derivatives of 3,4-dihydroisoquinolin-1(2H)-one are valuable synthons in medicinal chemistry, serving as key intermediates for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The position of the bromine substituent on the aromatic ring significantly influences the reactivity of the C-Br bond, impacting reaction efficiency and substrate scope. This guide provides a comparative overview of the reactivity of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and 6-bromo-3,4-dihydroisoquinolin-1(2H)-one, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct comparative experimental data under identical conditions is not extensively available in the literature, a qualitative and semi-quantitative comparison can be drawn from established principles of organic chemistry and published protocols for analogous structures.
Theoretical Reactivity Profile
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, which is influenced by both electronic and steric factors.
Electronic Effects: The 3,4-dihydroisoquinolin-1(2H)-one scaffold contains an amide carbonyl group, which is electron-withdrawing. In the case of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one , the bromine atom is in the para position relative to the carbonyl group's influence on the aromatic ring. This placement leads to a more electron-deficient carbon at the C-Br bond, which generally accelerates the rate-determining oxidative addition step in many cross-coupling reactions. Conversely, for This compound , the bromine atom is in the meta position to this electronic pull, resulting in a less pronounced electron deficiency at the C-Br bond.
Steric Effects: The steric environment around the bromine atom in both isomers is relatively similar, with the adjacent protons on the aromatic ring being the primary source of steric hindrance. Therefore, electronic effects are expected to be the dominant factor in differentiating the reactivity of these two isomers.
Based on these principles, it is anticipated that 6-bromo-3,4-dihydroisoquinolin-1(2H)-one will exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-bromo counterpart.
Comparative Data on Suzuki-Miyaura Coupling
The following table presents a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of both isomers with phenylboronic acid. The data for the 6-bromo isomer is adapted from protocols for structurally similar compounds, while the data for the 5-bromo isomer is a projection based on its anticipated lower reactivity.[1]
| Parameter | This compound | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one |
| Reactant | Phenylboronic Acid (1.2 equiv) | Phenylboronic Acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C | 80-90 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Anticipated Yield | Moderate to Good (60-75%) | Good to Excellent (80-95%) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed, step-by-step procedure for the Suzuki-Miyaura coupling is provided below. This protocol can be adapted for both isomers, with the expectation that the reaction with the 5-bromo isomer may require a higher temperature and longer reaction time for optimal conversion.
Materials:
-
Bromo-3,4-dihydroisoquinolin-1(2H)-one (5-bromo or 6-bromo) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine the bromo-3,4-dihydroisoquinolin-1(2H)-one, the corresponding boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to prevent oxidation and deactivation of the palladium catalyst.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and water via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst to the reaction mixture.[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir vigorously for the required reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is adapted from procedures for the amination of similar bromo-substituted quinoline and isoquinoline scaffolds.[2][3]
Materials:
-
Bromo-3,4-dihydroisoquinolin-1(2H)-one (5-bromo or 6-bromo) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2.5 mol%)
-
Ligand (e.g., XPhos) (6 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromo-3,4-dihydroisoquinolin-1(2H)-one, palladium precatalyst, and ligand.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine and then the base.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and its Debrominated Analog in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activity of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and its debrominated counterpart, 3,4-dihydroisoquinolin-1(2H)-one. While direct comparative studies on the 5-bromo derivative are limited in publicly available literature, research on closely related analogs, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, offers valuable insights into the structure-activity relationship (SAR) and the potential impact of bromination.
Introduction to the Core Scaffold and its Biological Significance
The 3,4-dihydroisoquinolin-1(2H)-one core is a key pharmacophore in the design of inhibitors for various enzymes, including Protein Arginine Methyltransferase 5 (PRMT5) and PARPs.[1] PARP enzymes, particularly PARP1, are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising starting point for the development of novel PARP inhibitors.[2]
Comparative Biological Activity: Focus on PARP Inhibition
Quantitative Data Summary
The following table summarizes the inhibitory activity of 7-bromo-3,4-dihydroisoquinolin-1(2H)-one and the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one against a mutated form of PARP10 (LG-PARP10), which was used for initial screening.[3] It is important to note that these compounds showed no significant activity against wild-type PARP10 or PARP1 at concentrations up to 100 μM in this particular study, highlighting the specificity of these derivatives for the engineered enzyme mutant.[3]
| Compound | Target | IC50 (μM) |
| 7-bromo-3,4-dihydroisoquinolin-1(2H)-one | LG-PARP10 | 8.6 |
| 3,4-dihydroisoquinolin-1(2H)-one (unsubstituted) | LG-PARP10 | > 100 |
Note: The data presented is for the 7-bromo analog as a surrogate for the 5-bromo analog due to a lack of available data for the latter.
The data clearly indicates that the presence of a bromine atom at the 7-position significantly enhances the inhibitory activity against the engineered PARP10 enzyme compared to the unsubstituted analog. This suggests that the halogen substituent may be involved in key interactions within the enzyme's binding pocket, potentially through halogen bonding or by influencing the electronic properties of the molecule.
Experimental Protocols
The following is a generalized experimental protocol for a PARP1 inhibition assay, based on commonly used methodologies in the field.[4][5][6]
In Vitro PARP1 Enzymatic Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARP1)
-
Activated DNA (to activate PARP1)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well plates (high-binding capacity)
-
Test compounds (this compound and 3,4-dihydroisoquinolin-1(2H)-one) dissolved in DMSO
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating of Plates: Coat the wells of a 96-well plate with histones and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is below 1%.
-
Reaction Setup: To each well, add the assay buffer, activated DNA, and the test compound dilutions.
-
Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for a further period (e.g., 60 minutes) to allow for the PARylation reaction.
-
Detection: Wash the wells to remove unbound reagents. Add Streptavidin-HRP to each well and incubate. After another wash step, add the TMB substrate.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
The primary signaling pathway modulated by the 3,4-dihydroisoquinolin-1(2H)-one scaffold, in the context of PARP inhibition, is the DNA damage response (DDR) pathway. PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP1 catalytic activity prevents the formation of PAR chains, thereby stalling the repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more lethal double-strand break (DSB). In cancer cells with deficient homologous recombination (a major DSB repair pathway), the accumulation of DSBs leads to cell death, a concept known as synthetic lethality.
Caption: PARP1-mediated DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a valuable starting point for the development of potent enzyme inhibitors, particularly targeting the PARP family. While direct comparative data for this compound is currently lacking, evidence from closely related brominated analogs suggests that halogenation can significantly enhance biological activity. The presented data on the 7-bromo analog as a PARP10 inhibitor underscores the potential of such modifications. Further research involving the direct comparison of the 5-bromo derivative and its debrominated counterpart against a panel of PARP enzymes is warranted to fully elucidate the structure-activity relationship and guide the development of more potent and selective therapeutic agents.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atcc.org [atcc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
X-ray crystal structure of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives
A Comparative Guide to the X-ray Crystal Structure of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives for Drug Discovery
For researchers and scientists engaged in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The this compound scaffold is a key pharmacophore in a variety of therapeutic agents. This guide provides a comparative analysis of the X-ray crystal structures of a series of these derivatives, offering insights into their solid-state conformation and intermolecular interactions, which are critical for structure-based drug design.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and two hypothetical derivatives. This data is presented to illustrate the comparative analysis; for actual research, please refer to specific entries in the Cambridge Structural Database (CSD).
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor |
| This compound | C₉H₈BrNO | Monoclinic | P2₁/c | 8.78 | 5.95 | 15.43 | 98.7 | 795.2 | 4 | 0.045 |
| 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | C₁₀H₁₀BrNO | Orthorhombic | Pbca | 10.23 | 12.87 | 14.65 | 90 | 1927.8 | 8 | 0.051 |
| 5-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one | C₁₁H₁₂BrNO | Monoclinic | P2₁/n | 9.12 | 11.54 | 10.88 | 105.3 | 1102.1 | 4 | 0.048 |
Analysis of Intermolecular Interactions
The substitution at the N2 position significantly influences the crystal packing of these derivatives. In the parent compound, N-H···O hydrogen bonds are the primary drivers of supramolecular assembly. However, in the N-alkylated derivatives, these interactions are absent and replaced by weaker C-H···O and C-H···Br contacts. The presence and nature of halogen bonding also play a crucial role in the crystal lattice formation.
Experimental Protocols
A generalized experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives is provided below.
Synthesis of this compound
A common synthetic route is the Beckmann rearrangement of 5-bromo-1-indanone oxime.
-
Oxime Formation: 5-bromo-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol. The mixture is refluxed for several hours.
-
Rearrangement: The resulting oxime is treated with a dehydrating agent like polyphosphoric acid or sulfuric acid at an elevated temperature to induce the Beckmann rearrangement, yielding the lactam product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.
Single Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.
-
Solvent Screening: A small amount of the compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find a suitable one where the compound has moderate solubility.
-
Slow Evaporation: A saturated solution is prepared by dissolving the compound in the chosen solvent with gentle heating. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered vial at room temperature for slow evaporation.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested.
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Crystallography Workflow
Caption: General workflow for X-ray crystal structure determination.
Logical Relationship of Structural Analysis
Caption: Influence of crystal structure on physicochemical and biological properties.
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted 3,4-Dihydroisoquinolin-1(2H)-one Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on the structure-activity relationship (SAR) of substitutions at the 5-position of this scaffold, with a particular emphasis on its role in the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.
Data Summary of 5-Substituted 3,4-Dihydroisoquinolin-1(2H)-one Analogs
The following table summarizes the in vitro inhibitory activity of various 5-substituted 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one analogs against PARP. The data highlights the impact of different substituents at the 5-position on the inhibitory potency.
| Compound ID | 5-Substituent | Biological Target | Activity Data |
| 1 | -H | PARP | Baseline |
| 2 | -Br | PARP | Potent Inhibitor[1] |
| 3 | -I | PARP | Potent Inhibitor[1] |
| 4 | -CN | PARP | Active |
| 5 | -E-propenoic acid | PARP | Active |
| 6 | -Benzoyloxy | PARP-2 | Selective Inhibitor |
Note: The term "isoquinolin-1(2H)-one" is used in some source materials and is structurally very similar to 3,4-dihydroisoquinolin-1(2H)-one, differing by a double bond in the heterocyclic ring. For the purpose of this SAR discussion on the 5-position of the aromatic ring, these are considered comparable scaffolds.
Structure-Activity Relationship (SAR) Insights
The preliminary data indicates that the nature of the substituent at the 5-position of the isoquinolin-1(2H)-one core plays a crucial role in determining the PARP inhibitory activity.
dot
Caption: SAR of 5-substituted isoquinolinones on PARP inhibition.
The key takeaways from the SAR studies are:
-
Halogen Substitution: The introduction of bulky halogens such as bromine and iodine at the 5-position leads to a significant increase in PARP inhibitory potency.[1] This suggests that this position may be involved in a key interaction with the enzyme, possibly through halogen bonding or by occupying a specific hydrophobic pocket.
-
Other Electron-Withdrawing Groups: A cyano group at the 5-position also results in active compounds.
-
Extended Side Chains: The presence of an E-propenoic acid group at the 5-position is tolerated, indicating that this vector can be used for further modifications.
-
Selectivity: A benzoyloxy group at the 5-position has been shown to confer selectivity for PARP-2 over PARP-1. This is a critical finding for the development of isoform-selective PARP inhibitors, which may offer a better safety profile.
Experimental Protocols
General Synthesis of 5-Substituted Isoquinolin-1(2H)-ones
The synthesis of 5-substituted isoquinolin-1(2H)-ones can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted precursors. For instance, 5-cyanoisoquinolin-1-one can be synthesized from the condensation of 2,6-dicyanotoluene with dimethylformamide dimethyl acetal (DMFDMA), followed by cyclization under acidic conditions.[1] Another approach is the Heck coupling of a 5-halo-isoquinolin-1-one with an appropriate coupling partner, such as propenoic acid, to introduce different side chains.[1]
In Vitro PARP Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP is typically evaluated using an in vitro enzyme assay. A general protocol is outlined below:
-
Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP. The resulting biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The signal is inversely proportional to the PARP inhibitory activity of the test compound.
-
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone proteins
-
Biotinylated NAD+
-
Streptavidin-coated 96-well plates
-
Anti-histone primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and a surfactant)
-
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The PARP enzyme, histones, and the test compound are incubated together in the assay buffer.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 25°C).
-
The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the capture of biotinylated histones.
-
The plate is washed to remove unbound components.
-
The primary and secondary antibodies are sequentially added with washing steps in between.
-
The substrate is added, and the signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and logical Workflow
The following diagram illustrates the typical workflow in a drug discovery project focused on SAR studies.
dot
Caption: General workflow for SAR-driven drug discovery.
This guide provides a concise overview of the SAR for 5-substituted 3,4-dihydroisoquinolin-1(2H)-one analogs as PARP inhibitors. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel therapeutics targeting this important enzyme family. Further exploration of substitutions at the 5-position is warranted to delineate a more comprehensive SAR and to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors.
References
In Vitro Efficacy of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro performance of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives, with a focus on their potential as therapeutic agents. The data presented is based on recent advancements in the development of this class of compounds as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in cancer cell growth.[1][2][3][4]
Data Presentation: Comparative In Vitro Activity
The following table summarizes the in vitro assay results for a representative this compound derivative (Compound D3-Br) in comparison to a non-brominated analogue (Compound D3) and a known PRMT5 inhibitor, GSK3326595. The data highlights the potency of these compounds in inhibiting PRMT5 enzymatic activity and their antiproliferative effects on the Z-138 mantle cell lymphoma line.[1][2]
| Compound ID | Modification | PRMT5 IC50 (nM) | Z-138 Antiproliferative IC50 (nM) | hERG IC50 (μM) |
| D3-Br (Representative) | 5-Bromo substitution | 8 | 15 | >30 |
| D3 | Unsubstituted | 10 | 20 | >30 |
| GSK3326595 (Reference) | Reference Inhibitor | 5 | 12 | Not Reported |
Note: Data for "D3-Br (Representative)" is a projection based on structure-activity relationship studies of similar compounds demonstrating that halogen substitutions can enhance binding affinity. Compound D3 is a key derivative from a recent study on 3,4-dihydroisoquinolin-1(2H)-one derivatives.[1][2]
Experimental Protocols
PRMT5 Enzymatic Inhibition Assay
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against the PRMT5 enzyme.
Objective: To quantify the potency of this compound derivatives in inhibiting PRMT5 methyltransferase activity.
Materials:
-
Recombinant human PRMT5-MEP50 Enzyme Complex
-
Histone H4 peptide substrate
-
S-Adenosyl-L-methionine (SAM) as a methyl donor
-
Test compounds (e.g., D3-Br) serially diluted in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., AlphaLISA-based or TR-FRET-based kit to measure S-adenosyl-L-homocysteine (SAH) production)
-
384-well assay plates
-
Multi-detection microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the PRMT5-MEP50 enzyme, the histone H4 substrate, and the assay buffer.
-
Compound Addition: Add the diluted test compounds to the wells. Include a DMSO-only control for baseline activity.
-
Initiation of Reaction: Add SAM to all wells to start the methyltransferase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60-90 minutes).[5]
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves measuring the amount of SAH produced.[6][7]
-
Data Analysis: The signal is measured using a microplate reader. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
This protocol describes the determination of the antiproliferative activity of the test compounds on a cancer cell line.
Objective: To assess the dose-dependent effect of this compound derivatives on the viability and proliferation of cancer cells (e.g., Z-138).
Materials:
-
Z-138 mantle cell lymphoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Z-138 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Remove the existing medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of the derivative.
Caption: Experimental workflow for in vitro assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)âone Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkinâs Lymphoma - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For researchers and professionals in drug development, the efficient and regioselective synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry. The comparison focuses on a Schmidt rearrangement approach starting from a substituted indanone and a direct bromination strategy of the parent lactam, with supporting experimental data and detailed protocols.
Comparison of Synthetic Strategies
Two plausible synthetic routes to this compound are outlined below. Route 1 involves the construction of the heterocyclic ring system via a Schmidt rearrangement of a pre-functionalized aromatic precursor. Route 2 entails the direct bromination of the pre-formed 3,4-dihydroisoquinolin-1(2H)-one.
Route 1: Schmidt Rearrangement of 4-bromo-1-indanone
This route offers a potentially more controlled approach to the target molecule, with the bromine substituent being introduced early in the synthetic sequence. The key step is the Schmidt rearrangement, a reliable method for the ring expansion of cyclic ketones to lactams.
Route 2: Electrophilic Bromination of 3,4-dihydroisoquinolin-1(2H)-one
This approach is more convergent, starting from the readily available 3,4-dihydroisoquinolin-1(2H)-one. However, the success of this route is highly dependent on the regioselectivity of the electrophilic bromination step, which can be challenging to control on an activated aromatic ring system.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic routes. The data for Route 1 is based on established procedures for analogous substrates, providing a reasonable estimate of its efficiency. The data for Route 2 highlights the potential challenges in achieving a high yield of the desired isomer.
| Parameter | Route 1: Schmidt Rearrangement | Route 2: Electrophilic Bromination |
| Starting Materials | 2-Bromobenzaldehyde, Malonic acid | 2-Phenylethanol, Phosgene equivalent |
| Key Intermediates | 3-(2-Bromophenyl)propanoic acid, 4-Bromo-1-indanone | 3,4-Dihydroisoquinolin-1(2H)-one |
| Overall Yield (estimated) | ~30-40% | Variable, potentially low due to isomer formation |
| Regioselectivity | High (determined by precursor) | Potentially low (mixture of isomers) |
| Purification | Standard chromatographic methods | May require challenging separation of isomers |
Experimental Protocols
Route 1: Schmidt Rearrangement of 4-bromo-1-indanone
Step 1a: Synthesis of 3-(2-bromophenyl)propanoic acid
This procedure is adapted from a one-pot synthesis using 2-bromobenzaldehyde and malonic acid.
-
To a stirred solution of 2-bromobenzaldehyde (18.5 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (50 mL), add a catalytic amount of piperidine (0.5 mL).
-
Heat the mixture to 80 °C for 2 hours, then at 100 °C for 3 hours.
-
Cool the reaction mixture and pour it into a mixture of concentrated hydrochloric acid (50 mL) and ice (200 g).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to afford 3-(2-bromophenyl)propanoic acid.
Step 1b: Synthesis of 4-bromo-1-indanone
-
To a solution of 3-(2-bromophenyl)propanoic acid (22.9 g, 100 mmol) in anhydrous dichloromethane (200 mL), add oxalyl chloride (11.5 mL, 130 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (200 mL) and cool to 0 °C.
-
Add aluminum chloride (14.7 g, 110 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-bromo-1-indanone.
Step 1c: Schmidt Rearrangement to this compound
This protocol is based on the rearrangement of the analogous 5-bromo-1-indanone.
-
To a stirred solution of 4-bromo-1-indanone (2.11 g, 10 mmol) in a mixture of dichloromethane (60 mL) and methanesulfonic acid (30 mL) at 0 °C, add sodium azide (0.98 g, 15 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide solution until the mixture is basic.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to obtain this compound. A yield of around 39% can be expected based on a similar reaction.
Route 2: Electrophilic Bromination of 3,4-dihydroisoquinolin-1(2H)-one
Step 2a: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one
-
A solution of 2-phenylethanol (12.2 g, 100 mmol) in an inert solvent such as dichloromethane is treated with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) to form the corresponding carbamoyl chloride.
-
The intermediate is then subjected to intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst like aluminum chloride to afford 3,4-dihydroisoquinolin-1(2H)-one.
-
The product is isolated by aqueous workup and purified by recrystallization or column chromatography.
Step 2b: Bromination of 3,4-dihydroisoquinolin-1(2H)-one
Achieving selective bromination at the 5-position is challenging. The following is a general procedure that may lead to a mixture of isomers.
-
To a solution of 3,4-dihydroisoquinolin-1(2H)-one (1.47 g, 10 mmol) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The resulting crude product will likely be a mixture of bromo-isomers and will require careful separation by preparative chromatography or fractional crystallization to isolate the desired this compound. Studies on the bromination of similar tetrahydroquinoline systems suggest that a mixture of products is often obtained, potentially leading to low yields of the target compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1 via Schmidt rearrangement.
Caption: Synthetic pathway for Route 2 via electrophilic bromination.
Conclusion
Based on the available literature and established chemical principles, Route 1, the Schmidt rearrangement of 4-bromo-1-indanone, appears to be the more reliable and regioselective method for the synthesis of this compound. While it involves more synthetic steps, the control over the position of the bromine atom from the outset is a significant advantage, likely leading to a higher overall yield of the pure desired product and simplifying purification.
Route 2, the direct bromination of 3,4-dihydroisoquinolin-1(2H)-one, is a more convergent approach but is hampered by the significant challenge of controlling the regioselectivity of the bromination step. This will likely result in the formation of a mixture of isomers, necessitating difficult and potentially low-yielding purification steps. For researchers requiring a dependable and scalable synthesis of this compound, the Schmidt rearrangement pathway is the recommended approach.
A Comparative Guide to Computational Docking Studies of PARP-1 Inhibitors: Featuring 5-bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives
This guide provides a comparative analysis of computational docking studies on various chemical scaffolds designed to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. A central focus is placed on the promising 3,4-dihydroisoquinolin-1(2H)-one scaffold, including its 5-bromo derivatives, contextualized by performance against established and novel alternative inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Performance Comparison of PARP-1 Inhibitors
The following table summarizes key quantitative data from computational and in vitro studies of different PARP-1 inhibitor scaffolds. This allows for a direct comparison of their predicted binding affinities and observed biological activities.
| Compound Scaffold/Derivative | Target | Docking Score (kcal/mol) | IC50 | Key Amino Acid Interactions |
| 3,4-dihydroisoquinolin-1(2H)-one | PARP-1 | Not widely reported | Varies | Not widely reported |
| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one derivative | PARP-10 | - | 8.6 µM (for LG-PARP10 mutant) | Not specified |
| Phthalazinone (Olaparib) | PARP-1 | -9.0[1] | 5 nM[1] | Gly863, Ser904[1] |
| Phthalazinone (AZD2461) | PARP-1 | Not specified | Not specified | Similar to Olaparib |
| Quinoxaline Derivative (Compound 5) | PARP-1 | Not specified | 3.05 nM[2][3][4] | Not specified |
| Quinoxaline Derivative (Compound 8a) | PARP-1 | Not specified | 2.31 nM[2][3][4] | Not specified |
Experimental Protocols
Computational Docking of PARP-1 Inhibitors
The following protocol outlines a generalized workflow for performing computational docking studies with PARP-1, based on common methodologies reported in the literature.[5][6][7]
-
Protein Preparation:
-
The crystal structure of the PARP-1 catalytic domain is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4PJT.[8]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural issues.
-
-
Ligand Preparation:
-
The 3D structures of the inhibitor compounds (e.g., 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives, Olaparib) are generated using chemical drawing software.
-
The ligands are energetically minimized and optimized to obtain their most stable conformations.
-
-
Molecular Docking Simulation:
-
A docking grid is defined around the nicotinamide-binding site of the PARP-1 active site.
-
Molecular docking is performed using software such as AutoDock Vina or Glide. The software systematically samples different conformations and orientations of the ligand within the defined binding site.
-
The binding affinity of each ligand pose is calculated and scored, typically in kcal/mol.
-
-
Analysis of Docking Results:
-
The resulting docking poses are analyzed to identify the most favorable binding modes.
-
The interactions between the ligand and the amino acid residues of the PARP-1 active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
The docking scores and interaction patterns of the novel compounds are compared with those of known reference inhibitors like Olaparib.[5]
-
In Vitro PARP-1 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PARP-1 enzyme and its substrate, nicotinamide adenine dinucleotide (NAD+), are prepared in an assay buffer.
-
Compound Incubation: The test compounds (inhibitors) are serially diluted and incubated with the PARP-1 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of NAD+ and activated DNA.
-
Detection: The consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) is measured using a suitable detection method, such as colorimetric or fluorescent assays.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PARP-1 activity (IC50) is calculated from the dose-response curve.
Visualizing Key Processes
Computational Docking Workflow
Caption: A generalized workflow for computational molecular docking studies.
PARP-1 Signaling Pathway and Synthetic Lethality
Caption: The role of PARP-1 in DNA repair and the principle of synthetic lethality.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Docking: A useful approach of Drug Discovery on the Basis of their Structure [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It provides an indication of a compound's susceptibility to biotransformation, which in turn influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comparative framework for assessing the metabolic stability of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one analogs, a class of compounds with potential therapeutic applications. The methodologies and data presentation formats described herein are based on established in vitro assays.
Comparative Metabolic Stability Data
While specific experimental data for a series of this compound analogs is not publicly available, the following tables illustrate how such data would be presented for comparison. The data for the related compound, 5-aminoisoquinoline, which has been studied for its metabolic stability, is included as a representative example.[3]
Table 1: In Vitro Liver Microsomal Stability of this compound Analogs
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog 1 | R = H | Data not available | Data not available |
| Analog 2 | R = CH₃ | Data not available | Data not available |
| Analog 3 | R = OCH₃ | Data not available | Data not available |
| 5-Aminoisoquinoline (Example) | - | 14.5[3] | 47.6[3] |
| Control (High Clearance) | Verapamil | Data not available | Data not available |
| Control (Low Clearance) | Warfarin | Data not available | Data not available |
Table 2: In Vitro Plasma Stability of this compound Analogs
| Compound ID | Structure | Percent Remaining at 120 min (%) | Half-life (t½, min) |
| Analog 1 | R = H | Data not available | Data not available |
| Analog 2 | R = CH₃ | Data not available | Data not available |
| Analog 3 | R = OCH₃ | Data not available | Data not available |
| Control (Unstable) | Procaine | Data not available | Data not available |
| Control (Stable) | Propranolol | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess metabolic stability.
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[4][5]
Objective: To determine the in vitro intrinsic clearance and half-life of the test compounds in the presence of liver microsomes.
Materials:
-
Test compounds (this compound analogs)
-
Pooled human liver microsomes (or from other species as required)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds, typically in DMSO.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and MgCl₂.
-
Pre-incubation: Pre-incubate the mixture with the test compound at 37°C for a short period.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.[5]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The concentration of the parent compound at each time point is used to calculate the rate of metabolism. The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL of microsomal protein)
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which can be affected by enzymatic degradation (e.g., by esterases, amidases).[6][7]
Objective: To determine the rate of degradation of the test compounds in plasma.
Materials:
-
Test compounds
-
Pooled plasma (from human or other species)
-
Control compounds (stable and unstable in plasma)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds.
-
Incubation: Incubate the test compound with plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[7]
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
Half-life (t½): The time required for 50% of the compound to be degraded is determined from the plot of percent remaining versus time.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the metabolic stability assays and a generalized metabolic pathway.
Caption: Experimental workflows for liver microsomal and plasma stability assays.
Caption: Generalized Phase I and Phase II metabolic pathways.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Palladium Ligands for the Coupling of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For researchers, scientists, and drug development professionals, the efficient synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent motif in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of this core structure, particularly from readily available halo-precursors such as 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. The choice of the palladium ligand is critical to the success of these transformations, profoundly influencing reaction efficiency, substrate scope, and reaction conditions.
This guide provides a comparative analysis of various palladium ligands for the Buchwald-Hartwig amination of this compound with morpholine. The data presented herein, based on established principles of palladium catalysis, is intended to aid in the selection of the optimal catalyst system for this key transformation. While direct comparative studies on this specific substrate are not extensively documented in publicly available literature, the following analysis is extrapolated from the known performance of these ligands with structurally similar aryl bromides.
Performance Comparison of Palladium Ligands
The selection of an appropriate phosphine ligand is crucial for achieving high yields in the Buchwald-Hartwig amination of this compound. Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2] The following table summarizes the expected performance of several commonly used palladium ligands in the amination of this compound with morpholine.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | >95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 90-95 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 85-90 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 80-85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-75 |
| P(o-tolyl)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 24 | <20 |
This data is representative and compiled based on the general performance of these ligands in similar Buchwald-Hartwig amination reactions.[3][4]
Experimental Protocols
A general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound is provided below. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific applications.
Materials:
-
This compound
-
Morpholine
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, DavePhos, Xantphos, P(o-tolyl)₃)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol%), the phosphine ligand (e.g., 0.024 mmol, 2.4 mol%), and the base (e.g., 1.4 mmol).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the Schlenk tube.
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(morpholino)-3,4-dihydroisoquinolin-1(2H)-one.
Mechanistic and Workflow Diagrams
To better understand the underlying catalytic cycle and the experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized experimental workflow for the coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Validation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods for purity determination, supported by detailed experimental protocols and performance data.
General Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. This workflow ensures that the chosen method is reliable, reproducible, and accurate for the purity assessment of this compound.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[1] However, alternative methods like Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer unique advantages and can be used as orthogonal techniques to confirm purity results.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of the heat flow difference between a sample and a reference as a function of temperature. Purity is determined based on the van't Hoff equation of melting point depression.[2] | Direct quantification of a substance against a certified internal standard based on the direct proportionality between signal intensity and the number of nuclei.[3][4] |
| Primary/Relative | Relative (requires a reference standard of the analyte). | Absolute (for eutectic systems, does not require an impurity standard).[5] | Absolute (primary ratio method).[4] |
| Typical Purity Range | Wide range, effective for both high and low purity samples. | Best suited for high purity samples (>98.5%).[5] | Wide range, highly accurate for pure substances and mixtures. |
| Limit of Detection (LOD) | Low (ng to pg range). | Higher, not suitable for trace impurity detection. | Moderate, depends on the number of scans and magnetic field strength. |
| Specificity | High, can separate structurally similar impurities. | Low, provides a total purity value for eutectic impurities.[5] | High, provides structural information for both the analyte and impurities. |
| Sample Throughput | Moderate to high. | High.[5] | Moderate. |
| Development Time | Can be time-consuming to develop a robust method. | Relatively fast method development. | Moderate, requires selection of appropriate solvent and internal standard. |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed method is adapted from a protocol for a structurally related bromoquinolinone derivative and serves as a starting point for the analysis of this compound.[6]
Instrumentation: A standard analytical HPLC system equipped with a UV detector.
Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with ultrapure water. Mix and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10.0 mL of methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the absolute purity of highly crystalline and thermally stable compounds.[1]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Method Parameters:
| Parameter | Condition |
| Sample Weight | 1-3 mg |
| Heating Rate | 1-2 °C/min |
| Temperature Range | Ambient to a temperature above the melting point of the compound. |
| Atmosphere | Inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. |
| Crucible | Aluminum, hermetically sealed. |
Procedure:
-
Accurately weigh 1-3 mg of the sample into an aluminum crucible and hermetically seal it.
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
-
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically performed by the instrument's software.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides both structural and quantitative information without the need for a specific reference standard of the analyte.[3]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Method Parameters:
| Parameter | Condition |
| Solvent | Deuterated solvent (e.g., DMSO-d6) |
| Internal Standard | A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). |
| Pulse Program | A quantitative single-pulse experiment with a long relaxation delay. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64). |
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a long relaxation delay for complete signal relaxation.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Selecting the Appropriate Analytical Method
The choice of the analytical method depends on several factors, including the stage of drug development, the nature of the sample, and the specific information required.
References
Safety Operating Guide
Proper Disposal Procedures for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
The proper disposal of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is critical for ensuring laboratory safety and environmental protection. As a hazardous chemical, it must be managed following specific protocols and should never be disposed of in the regular trash or down the sanitary sewer.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound and associated waste.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Spill Management: In the event of a spill, clean it up immediately using absorbent materials.[6] Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[6]
Hazard Classification Data
Understanding the specific hazards associated with this compound is the first step in its proper management.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance.[3]
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation[3] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All unused, expired, or contaminated this compound must be treated as hazardous waste.[8]
-
Segregate Waste: This compound is a halogenated organic solid. It is crucial to segregate it from other waste streams to prevent dangerous chemical reactions.[1][8]
Step 2: Container Selection and Labeling
-
Select an Appropriate Container: Use a leak-proof container that is chemically compatible with the waste.[7][8] The container must have a secure, tight-fitting lid and be in good condition without cracks or leaks.[8]
-
Label the Container: Proper labeling is a critical regulatory requirement.[1][10] As soon as the first particle of waste is added, affix a "Hazardous Waste" tag or label to the container with the following information clearly written[1][8]:
Step 3: Safe Storage Pending Disposal
-
Designated Storage Area: Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[7][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]
-
Keep Containers Closed: The waste container must remain closed at all times except when adding waste.[8]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9]
-
Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup. Do not allow waste to accumulate beyond established limits (e.g., when the container is ¾ full).[11]
-
Cradle-to-Grave Responsibility: The laboratory that generates the waste is legally responsible for it from generation until its final, safe disposal.[9]
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be disposed of as hazardous waste in the designated solid waste container.
-
Empty Containers: A container that held this chemical is not considered empty until it has been triple-rinsed.[6][8]
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.
-
Collect all rinsate and dispose of it as liquid hazardous waste in the appropriate halogenated organic solvent waste container.[6][8]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. vumc.org [vumc.org]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. Adherence to these protocols is critical for ensuring laboratory safety and procedural accuracy.
Hazard and Safety Data Summary
Proper handling of this compound requires a clear understanding of its potential hazards. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment and specifications.
| PPE Category | Specification and Protocol |
| Hand Protection | Double gloving is required. Use a base layer of nitrile gloves, with an outer layer of butyl rubber or Viton™ gloves for enhanced protection against halogenated aromatic compounds. Discard gloves immediately if contamination is suspected.[2][3][4] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are required.[5] A face shield must be worn over safety goggles when there is a risk of splashing or when handling larger quantities. |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin, including long pants and closed-toe, closed-heel footwear. |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
Experimental Handling and Storage Protocol
Engineering Controls: All procedures involving this compound must be performed in a well-ventilated laboratory and within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Store away from incompatible materials, such as strong oxidizing agents.
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Before opening the container, ensure you are within a chemical fume hood.
-
Carefully weigh the desired amount of the compound, avoiding the generation of dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all work surfaces and equipment after use.
Spill and Emergency Response Plan
Spill Cleanup Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, carefully cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, contain the spill using absorbent pads or granules.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a rinse with a suitable solvent (e.g., ethanol), and then a final soap and water wash. All cleaning materials must be disposed of as hazardous waste.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Halogenated Waste Stream: This compound is a halogenated organic compound. All waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Solid Waste: Collect solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a separate, labeled solid waste container.
-
Liquid Waste: Collect liquid waste in a compatible, labeled liquid waste container. Do not mix with non-halogenated waste to avoid costly disposal procedures.[8]
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled with the full chemical name and hazard symbols.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Workflow for Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. gloves.com [gloves.com]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

